Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHNHBYZCKVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855623 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260891-66-4 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic methodologies, and its emerging role as a scaffold for developing novel therapeutics, particularly in the field of immuno-oncology.
Core Compound Identification
The fundamental details of this compound are essential for its accurate identification and use in a research setting.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260891-66-4 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. These computed properties are valuable for predicting its behavior in various experimental conditions.
| Property | Value |
| Molecular Weight | 177.16 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 177.053826475 |
| Monoisotopic Mass | 177.053826475 |
| Topological Polar Surface Area | 67.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 210 |
Synthetic Methodologies
Representative Experimental Protocol for the Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
This protocol is adapted from established methods for the synthesis of similar pyrazolo[4,3-b]pyridine compounds and provides a viable route to obtain the target molecule.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of a 2-chloro-3-nitropyridine derivative in an appropriate solvent (e.g., ethanol or DMF), add a suitable nucleophile, such as the sodium salt of a β-ketoester (e.g., sodium ethyl acetoacetate for the corresponding ethyl ester).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the substitution of the chlorine atom.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified using column chromatography.
Step 2: Reductive Cyclization
-
The nitro group of the resulting pyridine derivative is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., iron powder in acetic acid).
-
The resulting amino-pyridine derivative is then treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
The in-situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system.
-
The final product is then isolated and purified by crystallization or column chromatography.
Biological Activity and Therapeutic Potential
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have shown significant promise in various therapeutic areas. A notable application is in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.
Inhibition of the PD-1/PD-L1 Interaction
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Blocking this interaction can restore T-cell activity and enhance the immune system's ability to eliminate cancer cells. Several 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.
Quantitative Data for Representative PD-1/PD-L1 Inhibitors:
| Compound ID | Modification on Pyrazolopyridine Core | IC₅₀ (nM) | EC₅₀ (µM) in co-culture model |
| D38 | Optimized substitutions | 9.6 | 1.61 |
Data adapted from studies on 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
The diagram above illustrates the interaction between PD-L1 on tumor cells and PD-1 on T-cells, which leads to the recruitment of SHP-2 and subsequent inhibition of T-cell activation pathways. The pyrazolo[4,3-b]pyridine-based inhibitor blocks this interaction, thereby restoring the anti-tumor immune response.
Caption: Workflow for PD-1/PD-L1 Inhibitor Screening.
This workflow outlines the key experimental stages for evaluating the efficacy of pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors. It begins with biochemical assays to determine binding affinity (IC₅₀) and progresses to cell-based functional assays to assess potency in a more biologically relevant context (EC₅₀), culminating in lead compound identification.
References
physical and chemical properties of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Compound Information
This compound is a heterocyclic organic compound with the chemical formula C₈H₇N₃O₂.[1] Its structure features a fused pyrazolo[4,3-b]pyridine bicyclic system with a methyl carboxylate group at the 3-position of the pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a key pharmacophore in the design of various therapeutic agents.
Physical and Chemical Properties
Experimentally determined physical and chemical data for this compound are not extensively available in the public domain. The following table summarizes computed data from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1260891-66-4 | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 177.053826475 | PubChem[1] |
| Topological Polar Surface Area | 67.9 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the patented synthesis of the corresponding ethyl ester, Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[2] The key modification involves the substitution of ethyl acetoacetate with methyl acetoacetate.
Adapted Experimental Protocol for this compound
This protocol is an adaptation and has not been experimentally validated.
Step 1: Synthesis of Intermediate IV-1 (Methyl 2-(2-amino-3-nitropyridin-4-yl)-3-oxobutanoate)
-
To a solution of 2-amino-4-chloro-3-nitropyridine (Compound II-1) in an appropriate solvent (e.g., THF), add a base (e.g., sodium hydride) at a controlled temperature.
-
Slowly add a solution of methyl acetoacetate to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Intermediate IV-1.
Step 2: Synthesis of Intermediate V-1 (Methyl 2-(2,3-diaminopyridin-4-yl)-3-oxobutanoate)
-
Dissolve Intermediate IV-1 in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature until the nitro group is completely reduced to an amino group, as monitored by TLC.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to yield Intermediate V-1.
Step 3: Synthesis of this compound (Target Compound)
-
Dissolve Intermediate V-1 in an acidic aqueous solution (e.g., dilute hydrochloric acid).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified period to allow for diazotization and subsequent intramolecular cyclization.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Spectral Data
No experimentally verified spectral data for this compound is readily available. However, spectral data for the closely related structural isomer, Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate , can be used for comparative analysis.
¹H NMR Spectrum of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results |
Note: A visual representation of a ¹H NMR spectrum for Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is available from some chemical suppliers, but peak assignments and multiplicities are not provided in the search results.[3]
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not documented in the provided search results, the broader class of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives has been extensively studied and shown to exhibit a range of biological activities.
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated as potential inhibitors of various kinases.[4] For instance, some have been explored as inhibitors of the c-Met proto-oncogene, which is implicated in various cancers.[4]
Furthermore, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and evaluated as small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. Inhibition of this pathway can restore the anti-tumor immune response.
Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of inhibitors targeting various kinases or immune checkpoints. Further screening and biological evaluation are necessary to determine its specific activities and potential therapeutic applications.
References
- 1. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate(916325-83-2) 1H NMR spectrum [chemicalbook.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate molecular structure and formula
An In-Depth Technical Guide to Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Abstract
This compound is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This pyrazolopyridine scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block for synthesizing novel therapeutic agents. Notably, derivatives of the pyrazolo[4,3-b]pyridine core have been investigated as potent small-molecule inhibitors of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a critical target in cancer immunotherapy. This technical guide provides a comprehensive overview of the molecule's structure, formula, physicochemical properties, and a representative synthesis protocol. Furthermore, it delves into the biological significance of the core scaffold, particularly its role in the development of PD-1/PD-L1 inhibitors, illustrated with a detailed signaling pathway diagram.
Molecular Structure and Chemical Formula
The fundamental identity of this compound is defined by its unique arrangement of atoms. The structure consists of a pyridine ring fused to a pyrazole ring, with a methyl carboxylate group attached at the 3-position of the pyrazolo moiety.
The IUPAC name for the compound is This compound .[1] Its molecular formula is C₈H₇N₃O₂ .[1]
Note: The DOT language has limitations in rendering complex chemical structures accurately. The diagram above is a schematic representation. For an accurate 2D structure, please refer to chemical databases.
Molecular Structure of this compound
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 177.053826475 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC(=O)C1=NNC2=C1N=CC=C2 | PubChem[1] |
| InChIKey | OWIHNHBYZCKVCP-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Assignment |
| ¹H NMR | Singlet | ~3.9 - 4.1 ppm | O-CH₃ (Methyl ester) |
| Multiplets | ~7.0 - 8.5 ppm | 3H, Aromatic protons on the pyridine ring | |
| Broad Singlet | >10 ppm | N-H proton on the pyrazole ring | |
| ¹³C NMR | Aliphatic | ~52 ppm | O-C H₃ (Methyl ester) |
| Aromatic/Heteroaromatic | ~110 - 155 ppm | 6 carbons of the fused ring system | |
| Carbonyl | ~160 - 165 ppm | C =O (Ester carbonyl) | |
| FT-IR | N-H Stretch | ~3100 - 3300 cm⁻¹ (broad) | Pyrazole N-H group |
| C=O Stretch | ~1700 - 1725 cm⁻¹ (strong) | Ester carbonyl group | |
| C=N / C=C Stretch | ~1500 - 1650 cm⁻¹ | Aromatic and heteroaromatic rings | |
| C-O Stretch | ~1200 - 1300 cm⁻¹ | Ester C-O bond | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 178.06 | Molecular ion peak |
Synthesis and Experimental Protocol
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various routes. A common strategy involves the cyclization of a suitably substituted pyridine precursor. A representative method, adapted from a patent describing the synthesis of the corresponding ethyl ester, involves the reaction of an aminopyridine derivative with sodium nitrite under acidic conditions to facilitate diazotization and subsequent intramolecular cyclization.[2]
General Synthesis Workflow
Experimental Protocol 3.1: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for this class of compounds.[2]
Reagents and Materials:
-
Methyl 2-amino-3-(some-precursor-group)pyridine-X-carboxylate (Precursor)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), dilute aqueous solution
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator
Procedure:
-
The aminopyridine precursor is dissolved in a suitable volume of dilute aqueous acid (e.g., 25% HCl) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
The flask is submerged in an ice-salt bath to cool the reaction mixture to between -5 °C and 0 °C.
-
A solution of sodium nitrite (1.0 to 2.0 molar equivalents) in deionized water is prepared and added dropwise to the cooled, stirring reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, the mixture is stirred at 0 °C for an additional 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Biological Activity and Therapeutic Potential
The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The 1H-pyrazolo[4,3-b]pyridine core, in particular, has emerged as a crucial framework for the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.
The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[3][4] Many tumor cells exploit this pathway to evade the host's immune system. They overexpress PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells.[5] This interaction transmits an inhibitory signal into the T-cell, leading to T-cell "exhaustion" or anergy, thereby preventing the T-cell from attacking and destroying the cancer cell.[4][6]
Blockade of this pathway, either by targeting PD-1 or PD-L1, can restore the anti-tumor function of T-cells.[7] Small-molecule inhibitors based on the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been designed to disrupt the PD-1/PD-L1 protein-protein interaction, showing potent activity in preclinical assays.
Inhibition of the PD-1/PD-L1 Signaling Pathway
Conclusion
This compound is a heterocyclic compound with a molecular structure well-suited for applications in drug discovery. While detailed experimental data is sparse in public literature, its chemical properties can be reliably predicted, and viable synthetic routes are established. The true significance of this molecule lies in its core scaffold, which serves as a foundational element for designing potent, specific, and orally bioavailable small-molecule inhibitors. Its demonstrated potential in the creation of agents that target the crucial PD-1/PD-L1 immune checkpoint pathway solidifies its importance for researchers and scientists in the field of oncology and beyond. Further exploration of this and related structures is a promising avenue for the development of next-generation therapeutics.
References
- 1. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 6. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Characterization of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[4,3-b]pyridine scaffold, it serves as a crucial building block for the synthesis of various bioactive molecules, including kinase inhibitors and agents targeting protein-protein interactions. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, proposed synthetic routes, and detailed spectroscopic data based on analogous compounds. Experimental protocols and data interpretation are presented to facilitate further research and application of this compound in drug development.
Introduction
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive template for designing molecules that can interact with various biological targets. This compound, in particular, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design programs. A thorough understanding of its structural features is paramount for its effective utilization.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from computational predictions available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1260891-66-4 | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis is expected to proceed via a cyclization reaction of a substituted pyridine with a hydrazine derivative. Based on the synthesis of similar pyrazolo[4,3-b]pyridines, a plausible route is outlined below.
Caption: Proposed reaction scheme for the synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates and can be modified for the target compound.
Materials:
-
Appropriately substituted 2-chloronicotinate derivative
-
Hydrazine hydrate or a substituted hydrazine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
To a solution of the substituted 2-chloronicotinate derivative in a suitable solvent, add hydrazine hydrate in a stoichiometric amount.
-
Add a base to the reaction mixture to facilitate the cyclization reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods.
Spectroscopic Characterization
No specific experimental spectra for this compound were found. However, based on the extensive data available for the corresponding ethyl esters and other closely related pyrazolopyridine derivatives, the expected spectroscopic data can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for confirming the core structure and the position of substituents.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | dd | 1H | H-7 (Pyridine) |
| ~8.10 | s | 1H | H-5 (Pyridine) |
| ~7.30 | dd | 1H | H-6 (Pyridine) |
| ~4.00 | s | 3H | -OCH₃ |
| ~10.0-11.0 | br s | 1H | N-H |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O |
| ~148.0 | C-7a |
| ~145.0 | C-3 |
| ~135.0 | C-5 |
| ~130.0 | C-7 |
| ~120.0 | C-3a |
| ~115.0 | C-6 |
| ~52.0 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
Expected IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1720 | C=O stretching (ester) |
| ~1600, 1480 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Expected Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 178.06 | [M+H]⁺ |
| 200.04 | [M+Na]⁺ |
Crystallographic Data
As of the date of this document, no single-crystal X-ray diffraction data for this compound has been reported in the Cambridge Structural Database (CSD). The determination of its crystal structure would provide definitive proof of its three-dimensional arrangement and intermolecular interactions in the solid state.
Experimental Workflows and Logical Relationships
The structural characterization of a novel compound like this compound follows a logical workflow to unambiguously determine its structure.
Caption: Logical workflow for structural elucidation.
In the context of drug discovery, this compound could be a starting point for developing inhibitors of specific signaling pathways. For instance, derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated as inhibitors of the PD-1/PD-L1 pathway.
Caption: Role in a typical drug discovery process.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its structural characterization, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol adapted from analogous compounds, and predicted spectroscopic data. The provided workflows illustrate the logical steps for its structural elucidation and its potential application in drug discovery. Further experimental work to confirm the predicted data and to explore the full potential of this scaffold is highly encouraged.
References
The Biological Significance of the Pyrazolopyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazolopyridine scaffold, a fused heterocyclic system comprising a pyrazole and a pyridine ring, has emerged as a "privileged" structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has made it a cornerstone for the development of novel therapeutics targeting a range of diseases, from cancer and viral infections to inflammatory conditions and neurological disorders.[3] This technical guide provides an in-depth overview of the biological significance of the pyrazolopyridine core, with a focus on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrazolopyridine scaffold is a prominent feature in numerous kinase inhibitors due to its ability to mimic the ATP molecule and bind to the hinge region of the kinase ATP-binding pocket.[4] Several pyrazolopyridine-based drugs have been approved or are in late-stage clinical trials, demonstrating the clinical translatability of this scaffold in oncology.
1.1. Approved Drugs and Clinical Trial Candidates
The clinical success of pyrazolopyridine derivatives underscores their therapeutic potential. Notable examples include:
-
Selpercatinib (LOXO-292): A potent and selective inhibitor of the rearranged during transfection (RET) kinase, approved for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancers.[2][5]
-
Glumetinib (SCC244): A highly selective and potent c-Met inhibitor being investigated for the treatment of solid tumors with MET alterations.[1][4]
-
Camonsertib (RP-3500): A selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, currently in clinical trials for various solid tumors.[3][6][7]
-
Olverembatinib (HQP1351): A third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) effective against the T315I mutation, which confers resistance to other TKIs in chronic myeloid leukemia (CML).[8]
1.2. Quantitative Data: Kinase Inhibitory Activity
The potency of pyrazolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases and cancer cell lines.
| Compound | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Selpercatinib | Wild-type RET | 1 | TPC-1 (thyroid cancer) | 0.003 | [2][9] |
| RET V804M | 2 | [2] | |||
| RET V804L | 2 | [2] | |||
| RET M918T | 2 | [2] | |||
| Glumetinib | c-Met | 0.42 | EBC-1, SNU-5, MKN-45 | 0.0005 - 0.00245 | [1][4] |
| Camonsertib | ATR | 1 | LoVo (colon cancer) | 0.00033 | [3] |
| mTOR | 120 | [3] | |||
| Olverembatinib | Wild-type Bcr-Abl | 0.34 | K562 (CML) | - | [10] |
| Bcr-Abl T315I | 0.68 | [10] | |||
| Compound 7d | CDK2/cyclin A2 | 0.24 | HCT-116, MCF-7, HepG2, A549 | - | |
| Compound 16 | HPK1 | <1.0 (Ki) | Jurkat cells | 0.144 | |
| Compound 5a | c-Met | 4.27 | HepG-2 | 3.42 | [11] |
| 3-IN-PP1 | PKD | 94-108 | PANC-1 | - |
1.3. Signaling Pathways Targeted by Pyrazolopyridine Kinase Inhibitors
Pyrazolopyridine-based kinase inhibitors modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Antiviral Activity
Pyrazolopyridine derivatives have demonstrated significant potential as antiviral agents, particularly against enteroviruses.[5]
2.1. Mechanism of Action
Certain pyrazolopyridine analogs have been shown to target the highly conserved non-structural protein 2C of enteroviruses.[5] This protein is essential for viral genome replication, making it an attractive target for broad-spectrum antiviral drug development. Inhibition of protein 2C disrupts the viral life cycle and prevents the propagation of the virus.
2.2. Quantitative Data: Antiviral Efficacy
The antiviral activity of pyrazolopyridine compounds is determined by their half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of the viral cytopathic effect.
| Compound | Virus | EC50 (µM) | Cell Line | Reference(s) |
| 7d | EV-D68 | 0.04 | RD | [5] |
| EV-A71 | 0.1 | RD | [12] | |
| CVB3 | 0.2 | Vero | [12] | |
| 7h | EV-D68 | 0.05 | RD | [5] |
| 10a | EV-D68 | 0.07 | RD | [5] |
| 19 | EV-D68 | 0.03 | RD | [5] |
| ARA-04 | HSV-1 | 1.00 ± 0.10 | Vero | [13] |
| ARA-05 | HSV-1 | 1.00 ± 0.05 | Vero | [13] |
| AM-57 | HSV-1 | 0.70 ± 0.10 | Vero | [13] |
Anti-inflammatory Activity
The pyrazolopyridine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
3.1. Mechanism of Action
Pyrazolopyridine derivatives can exert their anti-inflammatory effects by inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the production of prostaglandins. Additionally, they can modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
3.2. Quantitative Data: Anti-inflammatory Potency
| Compound | Target | IC50 (µM) | Reference(s) |
| Compound 11 | COX-2 | 1.4 | [14] |
| Compound 12 | COX-2 | 1.11 | [14] |
| Compound 13 | COX-2 | 2.7 | [14] |
| Compound 14 | COX-2 | 2.2 | [14] |
| Compound 2g | Lipoxygenase | 80 | [15] |
Experimental Protocols
4.1. Synthesis of the Pyrazolopyridine Scaffold
A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.
Detailed Methodology:
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine in a suitable solvent such as DMF, add ethyl acetoacetate and a base (e.g., K₂CO₃). Stir the reaction mixture at an elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and acidify to pH 3 with HCl. Extract the product with an organic solvent (e.g., CHCl₃), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Japp-Klingemann Reaction and Cyclization (One-Pot): Dissolve the resulting pyridyl acetoacetic ester in a solvent like acetonitrile. Add an aryldiazonium tosylate followed by a base such as pyridine. Stir at room temperature.
-
Final Cyclization: Add a secondary amine like pyrrolidine and stir at a slightly elevated temperature (e.g., 40 °C).
-
Purification: After completion, pour the reaction mixture into dilute acid and extract with an organic solvent. The crude product can be purified by column chromatography.
4.2. In Vitro Kinase Inhibition Assay (Example: RET Kinase)
The inhibitory activity of pyrazolopyridine derivatives against a specific kinase can be determined using various in vitro assay formats, such as the ADP-Glo™ Kinase Assay.
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Dilute the RET kinase and prepare the substrate/ATP mixture in the same buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Then, add the diluted RET enzyme.
-
Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.3. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The pyrazolopyridine scaffold represents a highly versatile and clinically validated platform for the design of novel therapeutic agents. Its ability to effectively interact with a multitude of biological targets, particularly kinases, has led to the development of successful drugs for the treatment of cancer. Furthermore, its promising antiviral and anti-inflammatory activities highlight the broad therapeutic potential of this remarkable heterocyclic system. Continued exploration of the structure-activity relationships and mechanisms of action of pyrazolopyridine derivatives will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
The Ascendant Trajectory of Pyrazolo[4,3-b]pyridine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility in targeting a diverse array of biological entities implicated in various pathologies. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine derivatives, with a focus on their roles as kinase inhibitors, immune checkpoint modulators, and receptor antagonists. Detailed experimental protocols for key synthetic and biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Synthetic Strategies for the Pyrazolo[4,3-b]pyridine Core
The construction of the pyrazolo[4,3-b]pyridine core can be achieved through several synthetic routes. A prevalent and efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, starting from readily available 2-chloro-3-nitropyridines.
General Synthetic Protocol
A robust method for the synthesis of pyrazolo[4,3-b]pyridines has been developed, commencing with 2-chloro-3-nitropyridines. This process involves an SNAr reaction followed by a modified Japp–Klingemann reaction, offering operational simplicity and the advantage of utilizing stable arenediazonium tosylates. The key steps include azo-coupling, deacylation, and pyrazole ring annulation, which can be performed in a one-pot manner.
Experimental Protocol: General Synthesis of Pyrazolo[4,3-b]pyridines
Materials:
-
Nitroaryl-substituted acetoacetic ester (1 mmol)
-
Appropriate aryldiazonium tosylate (1.1 mmol)
-
Pyridine (0.08 mL, 1 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Pyrrolidine (0.33 mL, 4 mmol)
-
1N Hydrochloric acid
-
Chloroform (CHCl3)
Procedure:
-
To a solution of the nitroaryl-substituted acetoacetic ester in MeCN, add the appropriate aryldiazonium tosylate followed by pyridine.
-
Stir the reaction mixture at room temperature for a duration of 5–60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the initial reaction, add pyrrolidine to the mixture.
-
Stir the reaction mixture at 40 °C for an additional 15–90 minutes, again monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 1N hydrochloric acid.
-
Extract the product with CHCl3.
-
The organic layer is then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
This protocol provides a versatile route to a variety of substituted pyrazolo[4,3-b]pyridines, which can then be further functionalized to explore their therapeutic potential.
Pyrazolo[4,3-b]pyridine Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
c-Met Inhibitors
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a key driver in many cancers.
A series of 1-sulfonylpyrazolo[4,3-b]pyridines have been developed as highly potent and selective type I c-Met inhibitors. Rational drug design, focusing on improving pharmacokinetic properties and enhancing interactions with the target, has led to the identification of promising preclinical candidates.
Quantitative Data for c-Met Inhibitors
| Compound ID | c-Met IC50 (nM) | Cellular IC50 (nM) |
| Glumetinib (Compound 37) | - | Significant anti-tumor activity |
| Compound 46 | - | Preclinical candidate |
Note: Specific IC50 values for Glumetinib were not available in the provided search results, but its significant in vivo activity is noted.
Structure-Activity Relationship (SAR) for c-Met Inhibitors:
-
The 1-sulfonyl group on the pyrazole ring is a key feature for potent c-Met inhibition.
-
Molecular docking studies reveal a U-shaped conformation in the binding pocket, with key hydrogen bonding interactions with Met1160 and Tyr1230.
-
The pyrazolopyridine core establishes important contacts with Met1211.
c-Met Signaling Pathway
The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which promote cell proliferation, survival, and motility.
Caption: The c-Met signaling cascade and the point of intervention by pyrazolo[4,3-b]pyridine inhibitors.
Experimental Protocol: c-Met Kinase Inhibition Assay (General)
Materials:
-
Recombinant human c-Met kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (pyrazolo[4,3-b]pyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the c-Met enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors
ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. Inhibition of ITK is a promising strategy for the treatment of inflammatory diseases and T-cell malignancies. Pyrazolo[4,3-b]pyridine derivatives have been explored as ITK inhibitors.
Structure-Activity Relationship (SAR) for ITK Inhibitors:
-
SAR studies have indicated that both indazole and pyrazolo[4,3-b]pyridine scaffolds can exhibit similar enzymatic inhibition.
-
Molecular docking of a lead pyrazolo[4,3-b]pyridine compound in ITK revealed three strong hydrogen bonds with the hinge region and a π–π interaction with Phe435.
ITK Signaling Pathway
Upon TCR stimulation, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃). This leads to the activation of downstream pathways, including the NF-κB and NFAT pathways, which are critical for T-cell activation and cytokine production.
Caption: The ITK signaling pathway downstream of T-cell receptor activation and its inhibition.
Pyrazolo[4,3-b]pyridine Derivatives as Immune Checkpoint Inhibitors
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising alternative to monoclonal antibody therapies.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent small-molecule inhibitors of the PD-1/PD-L1 interaction.
Quantitative Data for PD-1/PD-L1 Inhibitors
| Compound ID | PD-1/PD-L1 IC50 (nM) | Cellular EC50 (µM) |
| D38 | 9.6 | 1.61 |
Structure-Activity Relationship (SAR) for PD-1/PD-L1 Inhibitors:
-
The 1-methyl-1H-pyrazolo[4,3-b]pyridine core serves as a key scaffold for these inhibitors.
-
The inhibitory activity is evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Molecular docking studies suggest a binding mode within the PD-L1 dimer interface.
PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K, leading to T-cell exhaustion and anergy.
Caption: The PD-1/PD-L1 immune checkpoint pathway and its disruption by pyrazolo[4,3-b]pyridine inhibitors.
Experimental Protocol: PD-1/PD-L1 Interaction HTRF Assay
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc tags)
-
HTRF detection reagents (e.g., anti-tag antibodies conjugated to a donor and an acceptor fluorophore)
-
Assay buffer
-
Test compounds (1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Dispense the compounds or standards directly into the assay plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Other Biologically Active Pyrazolo[4,3-b]pyridine Derivatives
Beyond kinase and immune checkpoint inhibition, the pyrazolo[4,3-b]pyridine scaffold has been utilized to develop modulators of other important biological targets.
Corticotropin-Releasing Factor Receptor Type-1 (CRF1) Antagonists
CRF1 antagonists have therapeutic potential for the treatment of stress-related disorders such as anxiety and depression. Pyrazolo[4,3-b]pyridines have been investigated as CRF1 antagonists.
Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate Receptor 4 (mGlu4)
mGlu4 PAMs are being explored for the treatment of Parkinson's disease. The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to develop potent and selective mGlu4 PAMs.
Conclusion and Future Perspectives
The pyrazolo[4,3-b]pyridine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a wide range of biological targets underscore its importance in modern drug discovery. The successful development of potent inhibitors of key targets in oncology and immunology highlights the significant therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on:
-
Expansion to New Targets: Exploring the utility of the pyrazolo[4,3-b]pyridine scaffold against other emerging therapeutic targets.
-
Optimization of Pharmacokinetic Properties: Further refinement of lead compounds to improve their drug-like properties, including oral bioavailability and metabolic stability.
-
Development of Covalent and Allosteric Modulators: Designing next-generation inhibitors with novel mechanisms of action to overcome drug resistance and improve selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future potential of pyrazolo[4,3-b]pyridine derivatives in the quest for novel therapeutics.
A Technical Guide to the NMR Spectroscopic Analysis of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the specific ¹H and ¹³C NMR data for methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate did not yield publicly available experimental spectra. The following guide provides a comprehensive framework for the NMR analysis of this compound, including expected chemical shifts and coupling patterns based on closely related analogs. The provided data tables are illustrative examples from a substituted pyrazolo[4,3-b]pyridine derivative and should be treated as such.
Chemical Structure and Atom Numbering
The foundational step in NMR analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Data
While specific experimental data is unavailable, predictions can be made based on the analysis of similar structures. The protons on the pyridine ring (H-5, H-6, and H-7) are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The methyl ester protons will be a sharp singlet further upfield, likely around 3.9-4.1 ppm. The N-H proton of the pyrazole ring will exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
For the ¹³C NMR spectrum, the carbonyl carbon of the ester will be the most downfield signal, expected above 160 ppm. The carbons of the heterocyclic rings will resonate in the 110-150 ppm range. The methyl carbon of the ester will be the most upfield signal, typically around 50-55 ppm.
Illustrative NMR Data of a Substituted Analog
To provide a tangible example, the following tables summarize the ¹H and ¹³C NMR data for a structurally related compound: ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .[1] This data is intended to give researchers a practical sense of the chemical shifts and multiplicities for this class of compounds.
Table 1: ¹H NMR Data for Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.10 | d, J = 1.5 Hz | 1H | H-7 |
| 8.11 | s | 1H | H-5 |
| 7.96–7.85 | m | 2H | Ar-H |
| 7.76–7.69 | m | 2H | Ar-H |
| 4.61 | q, J = 7.2 Hz | 2H | OCH₂CH₃ |
| 1.50 | t, J = 7.2 Hz | 3H | OCH₂CH₃ |
Table 2: ¹³C NMR Data for Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment |
| 160.4 | C=O |
| 145.3 (q, ³JCF = 3.2 Hz) | C-6 |
| 142.4 | C-7a |
| 139.5 | Ar-C |
| 138.9 | Ar-C |
| 134.6 | Ar-C |
| 134.5 | Ar-C |
| 132.7 | C-3 |
| 130.3 | C-7 |
| 127.7 | C-3a |
| 125.0 (q, ²JCF = 33 Hz) | CF₃ |
| 123.3 (q, ¹JCF = 272 Hz) | C-5 |
| 116.8 (q, ³JCF = 4.2 Hz) | Ar-C |
| 115.1 | CN |
| 110.2 | Ar-C |
| 62.1 | OCH₂CH₃ |
| 14.4 | OCH₂CH₃ |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts, particularly for N-H protons.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
The NMR spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 25 °C (298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Workflow for NMR Analysis
The process of analyzing NMR data to confirm a chemical structure follows a logical progression.
Caption: A typical workflow for the structural elucidation of a small molecule using NMR spectroscopy.
This technical guide provides a robust framework for researchers and scientists working with this compound and related compounds. While awaiting the publication of specific experimental NMR data for the title compound, the principles, predictive information, and illustrative data presented herein offer a solid foundation for spectroscopic analysis in the field of drug development and heterocyclic chemistry.
References
An In-depth Technical Guide to the Synthesis of Pyrazolo[4,3-b]pyridines: Core Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. The synthesis of these bicyclic systems can be approached through various strategies, primarily involving the annulation of a pyrazole ring onto a pyridine core or the construction of a pyridine ring onto a pre-existing pyrazole. This technical guide provides a detailed overview of the key intermediates central to these synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.
Key Synthetic Strategies and Core Intermediates
Two predominant strategies for the synthesis of pyrazolo[4,3-b]pyridines have emerged as efficient and versatile. The first involves the construction of the pyrazole ring onto a functionalized pyridine precursor, while the second builds the pyridine ring from a substituted pyrazole.
Strategy 1: Pyrazole Annulation onto a Pyridine Core
This widely utilized approach commences with readily available 2-chloro-3-nitropyridines. The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction, leading to the desired pyrazolo[4,3-b]pyridine core.
Strategy 2: Pyridine Annulation via Friedländer-type Synthesis
An alternative strategy involves the construction of the pyridine ring onto a pre-functionalized pyrazole. This is commonly achieved through a Friedländer-type condensation, which involves the reaction of an aminopyrazole carbaldehyde with a ketone bearing an α-methylene group.
Core Intermediates in Pyrazole Annulation
Pyridinyl Keto Esters
Pyridinyl keto esters are crucial intermediates formed by the SNAr reaction between a 2-chloro-3-nitropyridine and a β-keto ester, such as ethyl acetoacetate. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack.
dot
Hydrazone Intermediates
The pyridinyl keto ester is then converted into a hydrazone intermediate through a modified Japp-Klingemann reaction. This reaction typically involves coupling with an arenediazonium salt, followed by deacylation and cyclization. In some one-pot procedures, N-acetyl-N-arylhydrazones have been isolated and characterized as transient intermediates.[1][2]
dot
Experimental Protocols: Pyrazole Annulation
Protocol 1: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (A Pyridinyl Keto Ester)
This protocol details the SNAr reaction between 2-chloro-3-nitropyridine and ethyl acetoacetate.
Materials:
-
2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl keto ester.
Protocol 2: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol describes the one-pot conversion of the pyridinyl keto ester to the final pyrazolo[4,3-b]pyridine product.[1]
Materials:
-
Pyridinyl keto ester intermediate (from Protocol 1)
-
Substituted aniline
-
Sodium nitrite
-
p-Toluenesulfonic acid monohydrate
-
Acetonitrile
-
Pyridine
-
Pyrrolidine
Procedure:
-
Preparation of Arenediazonium Tosylate: To a stirred solution of the substituted aniline (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in acetonitrile, add a solution of sodium nitrite (1.05 equivalents) in water dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to form the arenediazonium tosylate solution.
-
One-Pot Reaction: In a separate flask, dissolve the pyridinyl keto ester (1.0 equivalent) in acetonitrile.
-
Add pyridine (2.0 equivalents) to the solution of the pyridinyl keto ester.
-
Add the freshly prepared arenediazonium tosylate solution dropwise to the pyridinyl keto ester solution at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
Add pyrrolidine (1.5 equivalents) and heat the reaction mixture to 40 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrazolo[4,3-b]pyridine.
| Product | Yield (%) | Reaction Time (h) | Reference |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 | 3 | [1] |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 88 | 3 | [1] |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 | 3 | [1] |
Core Intermediates in Pyridine Annulation
N-Boc-4-aminopyrazole-5-carbaldehydes
In the pyridine annulation strategy, N-protected 4-aminopyrazole-5-carbaldehydes are key intermediates. The N-Boc protecting group is commonly used to modulate the reactivity and stability of the aminopyrazole.
Experimental Protocols: Pyridine Annulation
Protocol 3: Friedländer Synthesis of Pyrazolo[4,3-b]pyridines
This protocol outlines the Friedländer condensation of an N-Boc-4-aminopyrazole-5-carbaldehyde with a ketone.
Materials:
-
N-Boc-4-aminopyrazole-5-carbaldehyde
-
Ketone (e.g., acetone, acetophenone)
-
Acetic acid
-
Pyrrolidine
Procedure:
-
To a solution of N-Boc-4-aminopyrazole-5-carbaldehyde (1.0 equivalent) in acetic acid, add the ketone (1.2 equivalents).
-
Add a catalytic amount of pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[4,3-b]pyridine product. The Boc group is typically cleaved under these reaction conditions.
| Reactant Ketone | Product | Yield (%) | Reference |
| Acetophenone | 5-Phenyl-1H-pyrazolo[4,3-b]pyridine | (Not specified) | [3] |
| Cyclohexanone | 5,6,7,8-Tetrahydro-1H-benzo[b]pyrazolo[4,3-b]pyridine | (Not specified) | [3] |
Conclusion
The synthesis of the pyrazolo[4,3-b]pyridine core can be effectively achieved through two primary strategies, each relying on distinct key intermediates. The pyrazole annulation route, starting from 2-chloro-3-nitropyridines, offers a robust and high-yielding pathway through pyridinyl keto ester and hydrazone intermediates. Alternatively, the pyridine annulation strategy, utilizing N-protected 4-aminopyrazole-5-carbaldehydes in a Friedländer-type synthesis, provides a convergent approach to this important heterocyclic scaffold. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and development of novel pyrazolo[4,3-b]pyridine-based compounds.
References
Tautomeric Forms of Pyrazolo[3,4-b]pyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-b]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases and their wide range of biological activities.[1][2] A key feature of their chemistry is the existence of prototropic tautomerism, primarily between the 1H- and 2H-forms. This technical guide provides an in-depth analysis of the tautomeric forms of the pyrazolo[3,4-b]pyridine core, focusing on their relative stability, characterization by spectroscopic and crystallographic methods, and the implications for their synthesis and biological activity. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system is formed by the fusion of a pyrazole and a pyridine ring.[3] This scaffold is a key structural motif in numerous biologically active molecules, including kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases.[2][4] The biological activity of these compounds is intimately linked to their three-dimensional structure and the electronic properties of the heterocyclic core, which are in turn influenced by the predominant tautomeric form.
Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. The equilibrium between these two forms is a critical consideration in their study and application.
Relative Stability of Tautomers
Computational and experimental studies have consistently shown that the 1H-tautomer is generally the more stable form .[3] This increased stability is a significant factor in the prevalence of 1H-isomers in synthetic products and crystallographic databases.
Diagram 1: Tautomeric Equilibrium of Pyrazolo[3,4-b]pyridines
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.
Quantitative Analysis of Tautomerism
The relative populations of the tautomers can be quantified through computational and experimental methods.
Computational Energetics
Quantum mechanical calculations provide valuable insights into the intrinsic stability of the tautomers.
| Method | Tautomer | Relative Energy (kJ/mol) | Reference |
| AM1 | 1H-pyrazolo[3,4-b]pyridine | 0.00 | [3] |
| AM1 | 2H-pyrazolo[3,4-b]pyridine | +37.03 | [3] |
Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers.
Crystallographic Data
X-ray crystallography provides definitive structural information in the solid state. The vast majority of reported crystal structures for unsubstituted or N-H containing pyrazolo[3,4-b]pyridines are of the 1H-tautomer, reflecting its greater stability. Below is a comparison of bond lengths for a 1H-pyrazolo[3,4-b]pyridine derivative and a related 2H-pyrazolo[3,4-b]quinoline, illustrating the differences in the pyrazole ring geometry.
| Bond | 3-iodo-1H-pyrazolo[3,4-b]pyridine (Å) | 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline (Å) |
| N1-N2 | 1.368(3) | - |
| N2-C3 | 1.318(3) | 1.327(3) |
| C3-C3a | - | 1.416(3) |
| C3a-N2 | - | 1.380(3) |
| N1-C7a | 1.345(3) | - |
Table 2: Selected Bond Lengths from X-ray Crystallography.
Experimental Protocols
General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3]
Diagram 2: General Synthetic Workflow
Caption: Synthetic route to 1H-pyrazolo[3,4-b]pyridines.
Protocol:
-
Reactant Preparation: Dissolve the 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1-1.2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[3]
-
Reaction: Heat the mixture to reflux for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
NMR Spectroscopy for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5]
Protocol:
-
Sample Preparation: Prepare solutions of the pyrazolo[3,4-b]pyridine derivative in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the influence of the solvent on the tautomeric equilibrium.
-
¹H NMR: Acquire ¹H NMR spectra. The chemical shift of the N-H proton is a key indicator. In the 1H-tautomer, the proton is on N1, while in the 2H-tautomer, it is on N2. The position of this signal can be solvent and concentration-dependent.
-
¹³C and ¹⁵N NMR: Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of the carbon and nitrogen atoms in the pyrazole ring are sensitive to the position of the proton and can be used to distinguish between the tautomers.
-
Variable-Temperature NMR: Perform NMR experiments at different temperatures. Changes in the relative intensities of signals corresponding to the two tautomers can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.
-
2D NMR: Techniques such as HSQC and HMBC can be used to unambiguously assign the proton and carbon signals to the correct tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal evidence for the tautomeric form present in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the pyrazolo[3,4-b]pyridine derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The location of the hydrogen atom on either N1 or N2 will definitively identify the tautomer.
Biological Implications and Signaling Pathways
The tautomeric form of a pyrazolo[3,4-b]pyridine derivative can significantly impact its biological activity by influencing its ability to interact with target proteins. Many pyrazolo[3,4-b]pyridines function as kinase inhibitors, and their binding to the ATP-binding pocket of kinases often involves hydrogen bonding interactions where the pyrazole N-H can act as a hydrogen bond donor.
Inhibition of Tropomyosin Receptor Kinase A (TrkA)
Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TrkA, a receptor tyrosine kinase involved in pain and cancer.[6][7][8] Inhibition of TrkA blocks downstream signaling pathways crucial for cell proliferation and survival.
Diagram 3: Simplified TrkA Signaling Pathway and Inhibition
Caption: Inhibition of the TrkA signaling cascade.
Inhibition of TANK-Binding Kinase 1 (TBK1)
Pyrazolo[3,4-b]pyridines have also been identified as inhibitors of TBK1, a kinase involved in innate immunity and inflammatory signaling.[1][9] Dysregulation of TBK1 is implicated in various diseases, including cancer and autoimmune disorders.
Diagram 4: Simplified TBK1 Signaling Pathway and Inhibition
Caption: Inhibition of the TBK1 signaling cascade.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridines is a fundamental aspect of their chemistry that has profound implications for their synthesis, characterization, and biological activity. The clear preference for the 1H-tautomer provides a stable and predictable scaffold for drug design. A thorough understanding of the tautomeric equilibrium, supported by robust experimental and computational data, is essential for the successful development of novel pyrazolo[3,4-b]pyridine-based therapeutics. This guide provides a comprehensive overview of the key considerations and methodologies for researchers working with this important class of heterocyclic compounds.
References
- 1. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the one-pot synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The pyrazolo[4,3-b]pyridine core is a recognized pharmacophore, and efficient synthetic routes to its derivatives are of significant interest. The described protocol is a proposed one-pot procedure based on established methodologies, combining a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. This approach aims to provide a streamlined and efficient synthesis from readily available starting materials, reducing reaction time and purification steps.
Introduction
The pyrazolo[4,3-b]pyridine heterocyclic system is a prominent structural motif in a variety of biologically active compounds. Its resemblance to purine bases makes it a valuable scaffold for the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules that target ATP-binding sites. Specifically, derivatives of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are crucial intermediates in the synthesis of numerous pharmaceutical candidates.[1]
Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions (MCRs) offer a more efficient and atom-economical alternative by combining multiple reaction steps in a single flask, thereby minimizing waste and simplifying the synthetic process.[2][3] This application note details a proposed one-pot protocol for the synthesis of this compound, leveraging the principles of MCRs to enhance synthetic efficiency.
Proposed One-Pot Synthetic Strategy
The proposed one-pot synthesis of this compound involves a two-step sequence carried out in a single reaction vessel. The strategy is adapted from a known protocol for the synthesis of related ethyl esters.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the SNAr reaction between 2-chloro-3-nitropyridine and the sodium salt of methyl 3-oxobutanoate. This step forms the key intermediate, methyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate.
-
Modified Japp-Klingemann Reaction: The intermediate is then subjected to a modified Japp-Klingemann reaction. In this step, hydrazine hydrate is added to the reaction mixture. The reaction proceeds through azo-coupling, followed by deacylation and subsequent intramolecular cyclization to yield the final product, this compound.
Experimental Protocol
Materials:
-
2-Chloro-3-nitropyridine
-
Methyl 3-oxobutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Hydrazine hydrate (N2H4·H2O)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Formation of the Sodium Salt of Methyl 3-oxobutanoate and SNAr Reaction
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere, add methyl 3-oxobutanoate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
To this solution, add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: One-Pot Japp-Klingemann Reaction and Cyclization
-
After completion of the SNAr reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add pyridine (2.0 eq.) to the mixture, followed by the dropwise addition of hydrazine hydrate (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the formation of the final product by TLC.
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to pH ~6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 |
| Methyl 3-oxobutanoate | 116.12 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.1 |
| Hydrazine Hydrate | 50.06 | 1.2 |
| Pyridine | 79.10 | 2.0 |
Table 2: Expected Reaction Parameters and Yields (Based on Analogous Syntheses)
| Parameter | Value | Reference |
| SNAr Reaction Time | 4-6 hours | [4][5] |
| SNAr Reaction Temperature | 60 °C | [4][5] |
| Cyclization Reaction Time | 12-16 hours | [4][5] |
| Cyclization Reaction Temperature | Room Temperature | [4][5] |
| Expected Yield | 60-80% | [4][5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism.
Conclusion
The described one-pot synthesis provides a promising and efficient route to this compound. By combining multiple synthetic steps into a single operation, this protocol offers significant advantages in terms of reduced reaction time, simplified purification, and improved overall efficiency. This methodology is highly valuable for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic scaffold for further derivatization and biological evaluation. Further optimization of reaction conditions may lead to even higher yields and shorter reaction times.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detailed Synthesis of Pyrazolo[4,3-b]pyridine Derivatives from 2-Chloro-3-nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of pyrazolo[4,3-b]pyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. Starting from readily available 2-chloro-3-nitropyridines, a robust and efficient two-step synthetic protocol is detailed. This method involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form a key intermediate, followed by a one-pot modified Japp-Klingemann reaction that proceeds to the final cyclized product. This application note includes detailed experimental procedures, tabulated data for various synthesized derivatives, and diagrams of the synthetic workflow and relevant biological signaling pathways to provide a thorough resource for researchers in medicinal chemistry and drug development.
Introduction
Pyrazolo[4,3-b]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have been identified as potent inhibitors of several key therapeutic targets, including c-Met (hepatocyte growth factor receptor), interleukin-2 inducible T-cell kinase (ITK), and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] The development of efficient and versatile synthetic routes to access these molecules is therefore of high importance for the exploration of their therapeutic potential.
The protocol described herein presents a straightforward and effective method for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines.[1] The synthesis is characterized by its operational simplicity and good to excellent yields.
Data Presentation
The following tables summarize the synthesized pyrazolo[4,3-b]pyridine derivatives and their corresponding yields, based on the described protocol.
Table 1: Synthesis of Ethyl 2-((3-nitropyridin-2-yl)amino)acetate Derivatives
| Compound | R | Yield (%) |
| 2a | H | 95 |
| 2b | 5-CF3 | 92 |
| 2c | 5-NO2 | 98 |
Table 2: One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives
| Compound | Ar | R | Yield (%) |
| 5a | 2-cyanophenyl | H | 85 |
| 5b | 4-cyanophenyl | H | 81 |
| 5c | 2-nitrophenyl | H | 75 |
| 5d | 4-fluorophenyl | H | 76 |
| 5e | 4-chlorophenyl | H | 80 |
| 5f | 2-chlorophenyl | H | 72 |
| 5g | 2-methyl-4-nitrophenyl | H | 73 |
| 5h | 4-bromophenyl | 5-CF3 | 88 |
| 5i | 2-cyanophenyl | 5-CF3 | 82 |
| 5j | 4-bromophenyl | 5-NO2 | 83 |
| 5k | 3-chloro-4-methylphenyl | 5-CF3 | 78 |
| 5l | 4-methyl-2-nitrophenyl | 5-CF3 | 84 |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of pyrazolo[4,3-b]pyridine derivatives.
Part 1: Synthesis of Ethyl 2-((3-nitropyridin-2-yl)amino)acetate Intermediate (General Procedure)
This procedure describes the SNAr reaction between a 2-chloro-3-nitropyridine and an amino acid ester.
Materials:
-
2-chloro-3-nitropyridine (or substituted derivative) (1.0 equiv)
-
Ethyl 2-aminoacetate hydrochloride (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the appropriate 2-chloro-3-nitropyridine in ethanol, add ethyl 2-aminoacetate hydrochloride and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Part 2: One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates (General Procedure)
This one-pot reaction combines a modified Japp-Klingemann reaction and cyclization to form the final pyrazolo[4,3-b]pyridine product.
Materials:
-
Ethyl 2-((3-nitropyridin-2-yl)amino)acetate derivative (from Part 1) (1.0 equiv)
-
Arenediazonium tosylate (1.1 equiv)
-
Pyridine (as solvent and base)
-
Pyrrolidine (catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
Dissolve the ethyl 2-((3-nitropyridin-2-yl)amino)acetate derivative in pyridine.
-
Add the corresponding arenediazonium tosylate to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add pyrrolidine to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of pyrazolo[4,3-b]pyridine derivatives.
Signaling Pathways
The biological activity of pyrazolo[4,3-b]pyridine derivatives is often attributed to their ability to inhibit key enzymes in cellular signaling pathways. Below are simplified diagrams of pathways modulated by these compounds.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway is crucial for cell proliferation, survival, and motility.[2][3] Its aberrant activation is implicated in various cancers.
Caption: Inhibition of the c-Met signaling pathway by pyrazolo[4,3-b]pyridine derivatives.
Interleukin-2 Inducible T-cell Kinase (ITK) Signaling Pathway
ITK is a key component of the T-cell receptor (TCR) signaling cascade, playing a critical role in T-cell activation and differentiation.
Caption: Inhibition of the ITK signaling pathway by pyrazolo[4,3-b]pyridine derivatives.
HIV-1 Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA.
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by pyrazolo[4,3-b]pyridine NNRTIs.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolopyridines Using 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridines, heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings, are privileged scaffolds in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] Notably, many pyrazolopyridine derivatives have been investigated as potent kinase inhibitors, a class of targeted therapeutics revolutionizing cancer treatment.[1][2] 5-aminopyrazoles are versatile and readily accessible precursors for the synthesis of various fused heterocyclic systems, including the medicinally important pyrazolo[3,4-b]pyridine core.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolopyridines from 5-aminopyrazoles, targeting researchers and professionals in drug development. It includes protocols for different synthetic strategies, a compilation of quantitative data for synthesized compounds, and a visualization of a key signaling pathway modulated by pyrazolopyridine derivatives.
Synthetic Methodologies
The synthesis of pyrazolopyridines from 5-aminopyrazoles can be achieved through several efficient methods. The choice of method often depends on the desired substitution pattern on the final pyrazolopyridine ring. Key strategies include multicomponent reactions and cascade cyclizations.
1. Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[1]
2. Cascade (Domino) Reactions: These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the need for isolating intermediates. This strategy allows for the construction of complex molecular architectures from simple starting materials in a single operation.
The following sections provide detailed protocols for two distinct and effective methods for synthesizing pyrazolopyridines from 5-aminopyrazoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
This protocol is adapted from the work of Shuvalov et al. and describes a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination in a superbasic medium.[4][5]
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazole
-
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone)
-
Dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol) and the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (1 mmol).
-
Solvent-Free Reaction: Heat the mixture at 150 °C for 30 minutes in the absence of a solvent.
-
Addition of Superbase: After cooling to room temperature, add DMSO (5 mL) and potassium tert-butoxide (1.5 mmol).
-
Elimination Reaction: Heat the reaction mixture at 150 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure 4-arylpyrazolo[3,4-b]pyridin-6-one.
Protocol 2: Cascade 6-endo-dig Cyclization for the Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
This protocol is based on the method developed by Zheng et al. for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes via a silver-catalyzed cascade cyclization.[6]
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
3-Phenylpropiolaldehyde
-
Silver trifluoroacetate (Ag(CF3CO2))
-
Trifluoromethanesulfonic acid (TfOH)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol) and 3-phenylpropiolaldehyde (0.2 mmol) in DMAc (1.5 mL) in a sealed tube, add Ag(CF3CO2) (10 mol%) and TfOH (30 mol%).
-
Reaction: Heat the mixture at 100 °C for 2 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired pyrazolo[3,4-b]pyridine.
Data Presentation
The following tables summarize the quantitative data for a selection of pyrazolopyridines synthesized using the methodologies described.
Table 1: Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones (Protocol 1)
| Entry | 5-Aminopyrazole | Azlactone Aryl Group | Product | Yield (%) | m.p. (°C) |
| 1 | 3-Methyl-1-phenyl-5-aminopyrazole | Phenyl | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 73 | >300 |
| 2 | 3-Methyl-1-phenyl-5-aminopyrazole | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 81 | >300 |
| 3 | 3-Methyl-1-phenyl-5-aminopyrazole | 4-Chlorophenyl | 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 75 | >300 |
Data adapted from Shuvalov et al.[4][5]
Table 2: Synthesis of Functionalized Pyrazolo[3,4-b]pyridines (Protocol 2)
| Entry | 5-Aminopyrazole | Alkynyl Aldehyde | Product | Yield (%) |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 85 |
| 2 | 1,3-Diphenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | 1,3,6-Triphenyl-1H-pyrazolo[3,4-b]pyridine | 82 |
| 3 | 3-Methyl-1-p-tolyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | 3-Methyl-6-phenyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine | 80 |
| 4 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-(p-Tolyl)propiolaldehyde | 3-Methyl-1-phenyl-6-p-tolyl-1H-pyrazolo[3,4-b]pyridine | 78 |
Data adapted from Zheng et al.[6]
Biological Application: Targeting the Src Kinase Signaling Pathway
Several pyrazolopyridine and related pyrazolopyrimidine derivatives have been identified as potent inhibitors of Src family kinases (SFKs).[7][8][9] c-Src, a non-receptor tyrosine kinase, is a key proto-oncogene that is often overexpressed or hyperactivated in various human cancers.[10][11] It plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[10][11] Pyrazolopyridines, acting as ATP-competitive inhibitors, bind to the ATP-binding pocket of Src kinase, thereby blocking its catalytic activity.[2][8]
Inhibition of Src kinase activity disrupts downstream signaling pathways that are critical for tumor progression. One of the key downstream effectors of Src is the Signal Transducer and Activator of Transcription 3 (STAT3).[12][13][14] Src-mediated phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell survival (e.g., Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[15] By inhibiting Src, pyrazolopyridine derivatives can prevent the activation of STAT3, leading to the downregulation of these pro-tumorigenic genes and ultimately inducing apoptosis and inhibiting tumor growth.[11][13]
Workflow for Pyrazolopyridine Synthesis and Biological Evaluation
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate in Kinase Inhibitor Development
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate as a PD-1/PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and its derivatives as potent small molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. Detailed protocols for key biochemical and cell-based assays are provided to facilitate the evaluation of these and similar compounds.
Introduction
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of T-cell activation and plays a significant role in tumor immune evasion.[1][2] Monoclonal antibodies targeting this pathway have demonstrated remarkable clinical success in treating various cancers.[3][4] However, small molecule inhibitors offer potential advantages, including oral bioavailability and potentially better tumor penetration.[5][6]
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent PD-1/PD-L1 inhibitors.[4] Specifically, derivatives of this compound have been synthesized and shown to effectively disrupt the PD-1/PD-L1 interaction, leading to the restoration of T-cell anti-tumor functions.[5] This document outlines the key characteristics of a potent derivative, D38, and provides detailed protocols for its evaluation.
Mechanism of Action
This compound derivatives function by binding to PD-L1, which induces the dimerization of PD-L1 proteins. This dimerization prevents PD-1 from binding to PD-L1, thereby blocking the downstream signaling cascade that leads to T-cell suppression.[1] This inhibition of the PD-1/PD-L1 interaction restores the cytotoxic activity of T-cells against tumor cells.
Data Presentation
The following tables summarize the in vitro activity of a potent derivative of this compound, designated as D38.[5]
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target | IC50 (nM) |
| D38 | HTRF | PD-1/PD-L1 Interaction | 9.6 |
Table 2: Cell-Based Assay Data
| Compound | Cell Model | Readout | EC50 (µM) |
| D38 | Co-culture of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells | NFAT-RE Luciferase Reporter | 1.61 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This protocol describes a biochemical assay to quantify the inhibitory effect of compounds on the PD-1/PD-L1 interaction.
Materials:
-
Recombinant Human PD-1-Fc
-
Recombinant Human PD-L1-His
-
Anti-His-d2 antibody
-
Anti-Fc-Eu3+ cryptate antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compound (e.g., D38) dissolved in DMSO
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a solution of PD-L1-His and a solution of PD-1-Fc in assay buffer. Prepare the detection reagent mix containing anti-His-d2 and anti-Fc-Eu3+ antibodies in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or control (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the PD-L1-His solution to each well.
-
Add 4 µL of the PD-1-Fc solution to each well.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection reagent mix to each well.
-
Second Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Signal Reading: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data. Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Assay
This protocol describes a co-culture assay to measure the ability of a compound to block the PD-1/PD-L1 interaction in a cellular context, leading to T-cell activation.[5][7]
References
- 1. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
Protocol for N-Alkylation of Pyrazolopyridine Scaffolds: Application Notes for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridine scaffolds are privileged heterocyclic structures in medicinal chemistry and drug development due to their structural analogy to purines, enabling them to interact with a wide array of biological targets, including protein kinases. The N-alkylation of the pyrazole ring within this scaffold is a critical synthetic modification used to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds. The regioselectivity of this alkylation, yielding either N-1 or N-2 isomers, is a key consideration as the position of the alkyl group can significantly impact the biological activity of the molecule. This document provides detailed protocols and application notes for the N-alkylation of pyrazolopyridine scaffolds.
Data Presentation: N-Alkylation of Pyrazolopyridine Scaffolds
The following table summarizes various reaction conditions for the N-alkylation of pyrazolopyridine and related pyrazole scaffolds, highlighting the impact of different bases, solvents, and alkylating agents on product yields and regioselectivity.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | N1:N2 Ratio | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | Various Bromoalkanes | NaH | DMF | 0 to RT | 1 | N-Alkyl-1H-pyrazolo[3,4-b]pyridines | 90-94 | N/A | [1][2] |
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | Various Alkylating Agents | Carbonate Base | DMF or ACN | Varies | Varies | N-1 and N-2 Isomers | N/A | Mixture | [3] |
| 4-Methylpyrazole | Methanol | Crystalline Aluminosilicate | Gas Phase | 270-300 | Continuous Flow | 1,4-Dimethylpyrazole | 97-100 | N/A | |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | N/A | N/A | N-2 Methyl Isomer | N/A | 1:8 | |
| 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | N/A | N/A | N-1 Methyl Isomer | N/A | 4:1 | |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | N-Phenethyl-4-chloropyrazole | Good | N/A | |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | N/A | N1 and N2 Isomers | 56 | 2.5:1 | |
| Pyrazole | α-Halomethylsilanes | KHMDS | N/A | N/A | 2 | N-Methyl Pyrazole | Good | 92:8 to >99:1 | [4] |
Experimental Protocols
General Protocol for N-Alkylation of 1H-Pyrazolo[3,4-b]pyridine
This protocol describes a general method for the N-alkylation of a 1H-pyrazolo[3,4-b]pyridine scaffold using an alkyl bromide.
Materials:
-
1H-Pyrazolo[3,4-b]pyridine
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP, optional catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
If desired, a catalytic amount of DMAP can be added.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazolopyridine. The separation of N-1 and N-2 isomers may be possible at this stage.[3]
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of pyrazolopyridine scaffolds.
Signaling Pathway Context: Pyrazolopyridines as Kinase Inhibitors
N-alkylated pyrazolopyridine derivatives have been extensively investigated as inhibitors of various protein kinases. These enzymes are crucial components of intracellular signaling pathways, such as the MAPK/ERK pathway, which regulate fundamental cellular processes including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by N-alkylated pyrazolopyridine derivatives.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions with halogenated pyrazolopyridine scaffolds. This class of reactions is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a diverse array of substituted pyrazolopyridines. These products are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2][3]
Introduction
Pyrazolopyridines are privileged heterocyclic scaffolds frequently found in pharmacologically active compounds.[3] The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that joins a halogenated (pseudo)halide with an organoboron compound, typically a boronic acid or its ester. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][5] For halogenated pyrazolopyridines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated pyrazolopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Experimental Protocols
The following protocols are generalized procedures adapted from various literature sources for the Suzuki coupling of halogenated pyrazolopyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[7]
Protocol 1: General Procedure for Suzuki Coupling of Bromo-Pyrazolopyridines with Arylboronic Acids
This protocol is suitable for the coupling of various bromo-pyrazolopyridines with a range of electronically diverse arylboronic acids.
Materials:
-
Bromo-pyrazolopyridine derivative
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-pyrazolopyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add the anhydrous 1,4-dioxane and water (4:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the bromo-pyrazolopyridine.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling of Chloro-Pyrazolopyridines
Microwave irradiation can significantly reduce reaction times. This protocol is adapted for more challenging couplings, such as those involving chloro-pyrazolopyridines.
Materials:
-
Chloro-pyrazolopyridine derivative
-
Aryl or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst system (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (e.g., XPhos, 5-10 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water or ethanol/water, 1:1)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, add the chloro-pyrazolopyridine (1.0 eq), the boronic acid (1.2 eq), XPhos Pd G2 (0.025 eq), XPhos (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the solvent mixture (e.g., ethanol/water, 1:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 135 °C for 40 minutes.[4]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following tables summarize representative yields for Suzuki coupling reactions of halogenated pyrazolopyridines with various boronic acids, demonstrating the scope of the reaction.
Table 1: Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids [4]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 78 |
| 4 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 |
| 5 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 |
| 6 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67 |
Reaction conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, boronic acid (1.2 equiv), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O, 135 °C, 40 min (microwave irradiation).[4]
Table 2: Suzuki Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [8]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 75 |
| 2 | 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 80 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 85 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 72 |
| 5 | 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 68 |
Reaction conditions: N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.5 mmol), 1,4-dioxane:water (4:1), 90 °C, 18 h.[8]
Visualizations
The following diagrams illustrate the general Suzuki-Miyaura coupling mechanism and a typical experimental workflow.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Suzuki coupling reaction.
References
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
purification of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate by column chromatography
An Application Note and Protocol for the Purification of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate by Column Chromatography.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. Pyrazolopyridine derivatives are a significant class of heterocyclic compounds utilized in the development of therapeutic agents, making their efficient purification a critical step in synthesis and drug discovery.[1] This protocol outlines the materials, equipment, and a step-by-step methodology for achieving high purity of the target compound, suitable for subsequent analytical characterization and biological screening.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[2][3] The structure consists of a fused pyrazole and pyridine ring system, which is a common scaffold in many biologically active molecules.[4][5] The purification of such compounds is essential to remove unreacted starting materials, byproducts, and other impurities generated during synthesis.[6] Column chromatography is a standard and effective technique for the purification of moderately polar organic compounds like pyrazolopyridine derivatives.[7] This protocol details a robust method using silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexanes as the mobile phase.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented below. These properties are crucial for designing the chromatographic separation method.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[2] |
| Molecular Weight | 177.16 g/mol | PubChem[2] |
| XLogP3 | 0.8 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
Experimental Protocol: Column Chromatography
This section provides a detailed procedure for the purification of the title compound. The method is based on common practices for purifying similar pyrazolopyridine structures.[7][8][9]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)[7]
-
Hexanes (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, optional for sample loading)
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Procedure
Step 1: Preparation of the Mobile Phase (Eluent)
-
Prepare stock solutions of varying ethyl acetate concentrations in hexanes. Suggested gradients are 10%, 20%, 30%, 40%, and 50% ethyl acetate in hexanes.
-
Begin with a low polarity eluent (e.g., 10-20% EtOAc in hexanes) for column packing and initial elution.
Step 2: Column Packing (Slurry Method)
-
Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 20% EtOAc/Hexanes). The amount of silica should be approximately 50-100 times the weight of the crude compound.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column to ensure even packing and remove air bubbles.
-
Add more eluent as the silica packs until the desired column height is reached. Do not let the top of the silica bed run dry.
-
Add a thin protective layer of sand on top of the packed silica gel.
Step 3: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading". Add a small amount of silica gel to a round-bottom flask containing the crude product dissolved in a volatile solvent. Evaporate the solvent to obtain a free-flowing powder of the crude compound adsorbed onto silica.
-
Carefully add the prepared sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the initial eluent to the column and open the stopcock to begin elution.
-
Start collecting fractions immediately. The fraction size will depend on the column dimensions.
-
Gradually increase the polarity of the mobile phase by switching to prepared eluents with higher concentrations of ethyl acetate (e.g., move from 20% to 30%, then 40% EtOAc). This gradient elution will help separate compounds with different polarities. For similar compounds, gradients of ethyl acetate in hexanes or cyclohexane have proven effective.[9][10]
Step 5: Monitoring the Separation
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 30-40% EtOAc/Hexanes).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
Step 6: Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the final product for purity using analytical techniques such as NMR, HPLC, and Mass Spectrometry.
Chromatographic Parameters Summary
The following table summarizes the recommended parameters for the purification protocol.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for purifying moderately polar small molecules.[7] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes | Start with 10-20% EtOAc and gradually increase to 40-50%. |
| Sample Loading | Dry loading or minimal solvent volume | Dry loading is preferred to ensure a narrow starting band. |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic nature of the compound allows for easy UV detection. |
Visual Workflow
The following diagram illustrates the workflow for the .
Caption: Workflow for chromatographic purification.
References
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines | Fisher Scientific [fishersci.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Obtaining X-ray Quality Crystals of Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful crystallization of pyrazolopyridine derivatives, a critical step for structure-based drug design and development. The following sections outline common crystallization techniques, specific experimental conditions extracted from peer-reviewed literature, and troubleshooting guidelines to obtain single crystals suitable for X-ray diffraction analysis.
Introduction to Crystallization of Pyrazolopyridines
Pyrazolopyridines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3][4] Obtaining high-quality single crystals of these compounds is essential for elucidating their three-dimensional structure through X-ray crystallography. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
The crystallization of small molecules like pyrazolopyridines is influenced by several factors, including the purity of the compound, the choice of solvent or solvent system, temperature, and the rate of supersaturation. The methods detailed below are the most commonly employed for this class of compounds.
Key Crystallization Techniques
The three primary methods for crystallizing pyrazolopyridine derivatives are slow evaporation, slow cooling, and vapor diffusion.
-
Slow Evaporation: This is the most straightforward technique. A solution of the pyrazolopyridine derivative is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystal growth.
-
Slow Cooling: In this method, the pyrazolopyridine is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
-
Vapor Diffusion: This technique involves dissolving the pyrazolopyridine derivative in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method is particularly useful for small amounts of material.
Data Presentation: Crystallization Conditions for Pyrazolopyridine Derivatives
The following table summarizes experimentally determined conditions for the crystallization of various pyrazolopyridine derivatives, compiled from the scientific literature. This data provides a starting point for optimizing crystallization conditions for novel analogs.
| Compound Class | Crystallization Method | Solvent(s) | Temperature | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | Slow Evaporation | Acetonitrile | Room Temperature | [5] |
| Pyrazolo[1,5-a]pyridine Derivatives | Recrystallization | Ethanol/Dioxane mixture | Not Specified | [6] |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Recrystallization | Formic Acid | Not Specified | [7] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Recrystallization | Ethanol | Not Specified | [8] |
| 5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Recrystallization | Ethanol/Water (1:1) | Not Specified | [9] |
| Pyrazolo[3,4-b]pyridin-4-one Derivatives | Recrystallization | Diluted Dimethylformamide (DMF) | Not Specified | [10] |
Experimental Protocols
The following are detailed protocols for the most common crystallization techniques applied to pyrazolopyridine derivatives.
Protocol 1: Slow Evaporation
Objective: To obtain single crystals by slowly evaporating the solvent from a solution of the pyrazolopyridine derivative.
Materials:
-
Purified pyrazolopyridine derivative
-
Crystallization vial (e.g., a small beaker, test tube, or NMR tube)
-
A suitable solvent in which the compound has moderate solubility (e.g., acetonitrile, ethanol, methanol, ethyl acetate).
-
Parafilm or a loosely fitting cap
Procedure:
-
Prepare a nearly saturated solution of the pyrazolopyridine derivative in the chosen solvent at room temperature. The exact concentration will need to be determined empirically but a good starting point is often the concentration used for NMR analysis (2-10 mg in 0.5-1 mL).
-
Filter the solution, if necessary, to remove any insoluble impurities.
-
Transfer the solution to a clean crystallization vial.
-
Cover the vial with parafilm and poke a few small holes in it with a needle, or use a cap that is not airtight. This will control the rate of evaporation. A slower evaporation rate generally leads to better quality crystals.
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial periodically over several days to weeks for crystal growth.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)
Objective: To induce crystallization by the slow diffusion of an anti-solvent vapor into a solution of the pyrazolopyridine derivative.
Materials:
-
Purified pyrazolopyridine derivative
-
A small inner vial and a larger outer vial with a tight-fitting lid.
-
A "good" solvent in which the compound is soluble.
-
A "poor" solvent (anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent. The anti-solvent should be more volatile than the good solvent.
Procedure:
-
Prepare a concentrated solution of the pyrazolopyridine derivative in the "good" solvent.
-
Transfer this solution to the small inner vial.
-
Place the inner vial inside the larger outer vial.
-
Add the "poor" solvent to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vial tightly to create a closed system.
-
Store the setup in a location free from disturbances.
-
The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the pyrazolopyridine derivative to crystallize as its solubility decreases.
-
Monitor for crystal growth over several days.
Mandatory Visualizations
The following diagrams illustrate the general workflow for crystallization and a representative signaling pathway where pyrazolopyridine derivatives have shown inhibitory activity.
Caption: General experimental workflow for obtaining X-ray quality crystals of pyrazolopyridines.
Caption: Pyrazolopyridine derivatives acting as kinase inhibitors by blocking the ATP-binding site.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a key intermediate, offering a versatile handle for the synthesis of a wide array of derivatives through modification of its carboxylate group. These modifications, including hydrolysis to the corresponding carboxylic acid, subsequent amidation, and reduction to the primary alcohol, allow for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of the closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold have been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology.[1][2][3] By blocking this interaction, these compounds can restore T-cell mediated antitumor immunity, highlighting the therapeutic potential of this chemical class. This document provides detailed protocols for the key derivatization reactions of this compound and presents data on the biological activity of related compounds.
Derivatization Strategies: An Overview
The carboxylate group of this compound can be readily transformed into several key functional groups, providing access to a diverse range of chemical entities for drug discovery programs. The primary derivatization pathways include hydrolysis, amidation, and reduction.
Caption: Overall workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Hydrolysis to 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equiv) in a 3:1 mixture of THF and water, add LiOH·H₂O (2.0 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize 1H-Pyrazolo[4,3-b]pyridine-3-carboxamides
This protocol details the formation of an amide bond between 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid and a primary or secondary amine using EDC and HOBt as coupling agents.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and the desired amine (1.1 equiv).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise and allow the reaction to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]
Protocol 3: Reduction to (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the solids and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol.
Application Notes: PD-1/PD-L1 Inhibition
The derivatization of the pyrazolo[4,3-b]pyridine core is a promising strategy for the development of novel cancer immunotherapies. Specifically, compounds based on this scaffold have been shown to inhibit the PD-1/PD-L1 signaling pathway.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action for pyrazolo[4,3-b]pyridine inhibitors.
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory signaling cascade.[1] This involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates downstream effectors of the T-cell receptor (TCR) signaling pathway, such as the PI3K/AKT pathway.[2] The ultimate result is T-cell inactivation or "exhaustion," allowing the tumor to evade immune destruction. Small-molecule inhibitors based on the pyrazolo[4,3-b]pyridine scaffold can bind to PD-L1, sterically hindering its interaction with PD-1 and thereby blocking this immunosuppressive signal.[1] This restores T-cell activity and promotes an anti-tumor immune response.
Data Presentation
The following table summarizes the in vitro activity of a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
| Compound ID | R Group on Amide Nitrogen | IC₅₀ (nM) |
| D38 | 2-methyl-5-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenyl | 9.6 |
| D37 | 2-methyl-5-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenyl | 15.3 |
| D39 | 2-methyl-5-((3',5'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenyl | 21.7 |
| D36 | 2-methyl-5-(([1,1'-biphenyl]-3-yl)methoxy)phenyl | 28.4 |
| D40 | 2-methyl-5-((2',5'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenyl | 35.6 |
Data extracted from Bioorganic Chemistry, 2021, 114, 105034.[1]
These data indicate that substitution patterns on the biphenyl moiety significantly influence the inhibitory potency against the PD-1/PD-L1 interaction, providing a clear rationale for further SAR studies facilitated by the synthetic protocols outlined above.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Synthesis via the Japp–Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Japp–Klingemann reaction is a powerful and versatile synthetic tool for the formation of arylhydrazones from the coupling of an aryl diazonium salt with a β-dicarbonyl compound or a β-keto acid/ester. These resulting arylhydrazones are valuable intermediates that can be readily cyclized to afford highly substituted pyrazole ring systems. Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles utilizing the Japp–Klingemann reaction, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Reaction Principle
The synthesis of pyrazoles via the Japp–Klingemann reaction is a two-step process:
-
Japp–Klingemann Reaction: This step involves the formation of an arylhydrazone intermediate. An aromatic primary amine is first converted to a highly reactive aryl diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt then undergoes an electrophilic coupling reaction with a β-dicarbonyl compound (or a β-keto acid/ester) at the activated methylene carbon. This is typically followed by the cleavage of an acyl or carboxyl group to yield the stable arylhydrazone.
-
Cyclization: The formed arylhydrazone is then subjected to cyclization conditions, often under acidic or basic catalysis, to construct the pyrazole ring. This intramolecular condensation reaction results in the formation of the aromatic and thermodynamically stable pyrazole core.
Data Presentation
The following table summarizes the synthesis of various pyrazole derivatives via a modified, one-pot Japp–Klingemann reaction and cyclization, showcasing the versatility of this methodology with different substituted aryl diazonium salts.[1][2]
| Entry | Aryl Diazonium Tosylate Precursor | β-Keto Ester | Product | Yield (%) |
| 1 | 4-Methylbenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(p-tolyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 2 | 4-Methoxybenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(4-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 88 |
| 3 | 4-Chlorobenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(4-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 92 |
| 4 | 4-Bromobenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 95 |
| 5 | 4-Nitrobenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75 |
| 6 | 2-Methylbenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(o-tolyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 81 |
| 7 | 2-Chlorobenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-chloro-3-nitropyridin-4-yl)butanoate | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 |
| 8 | Benzenediazonium tosylate | Ethyl 2-acetyl-3-(2-nitrophenyl)butanoate | 1-Phenyl-1H-indazole-3-carboxylic acid ethyl ester | 83 |
| 9 | 4-Methylbenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-nitrophenyl)butanoate | 1-(p-Tolyl)-1H-indazole-3-carboxylic acid ethyl ester | 80 |
| 10 | 4-Chlorobenzenediazonium tosylate | Ethyl 2-acetyl-3-(2-nitrophenyl)butanoate | 1-(4-Chlorophenyl)-1H-indazole-3-carboxylic acid ethyl ester | 75 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of pyrazoles via the Japp–Klingemann reaction.
Protocol 1: Preparation of the Aryl Diazonium Salt
This protocol describes the in situ generation of an aryl diazonium salt from a substituted aniline.
Materials:
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold water.
-
Slowly add the pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting cold diazonium salt solution is used immediately in the next step.
Protocol 2: Japp–Klingemann Reaction to Form the Arylhydrazone
This protocol details the coupling of the prepared aryl diazonium salt with a β-keto ester (ethyl acetoacetate) to form the arylhydrazone intermediate.
Materials:
-
Aryl diazonium salt solution (from Protocol 1)
-
Ethyl acetoacetate
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Ice bath
Procedure:
-
In a 500 mL beaker, prepare a solution of ethyl acetoacetate (1.3 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the ethyl acetoacetate solution. A colored precipitate of the arylhydrazone should form upon addition.
-
Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Collect the precipitated arylhydrazone by vacuum filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Cyclization of the Arylhydrazone to the Pyrazole
This protocol describes the acid-catalyzed cyclization of the arylhydrazone intermediate to the final pyrazole product.
Materials:
-
Arylhydrazone (from Protocol 2)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the purified arylhydrazone (5 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude pyrazole can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Mandatory Visualizations
Signaling Pathway of the Japp–Klingemann Reaction
Caption: General workflow for pyrazole synthesis via the Japp–Klingemann reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for pyrazole synthesis.
References
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Versatile Fragment for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic organic compound that has emerged as a valuable fragment in drug discovery. Its rigid bicyclic structure, containing both hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. The pyrazolo[4,3-b]pyridine core is a known pharmacophore found in a range of biologically active molecules, including kinase inhibitors and immunomodulatory agents. This document provides an overview of its applications, relevant biological data, and detailed experimental protocols for its synthesis and use in drug discovery campaigns.
Therapeutic Potential and Applications
The pyrazolo[4,3-b]pyridine scaffold has been identified as a key structural motif in the development of therapeutics for a variety of diseases, particularly in oncology and immunology.
Inhibition of the PD-1/PD-L1 Pathway:
Derivatives of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade the immune system. By blocking this pathway, T-cell-mediated anti-tumor immunity can be restored. The development of small-molecule inhibitors offers potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.
Kinase Inhibition:
The broader pyrazolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This is due to its ability to form key hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding site. Various derivatives have shown potent inhibitory activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDK1 and CDK2, which are crucial for cell cycle regulation, have been developed using the 1H-pyrazolo[3,4-b]pyridine scaffold.
-
Anaplastic Lymphoma Kinase (ALK): This kinase is a driver in certain types of non-small cell lung cancer, and pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of ALK.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrazolo[3,4-b]pyridine core has been utilized to develop selective inhibitors of FGFRs, which are implicated in various cancers.
-
TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity signaling pathways, and potent inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.
Data Presentation
In Vitro Activity of a 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivative (D38) as a PD-1/PD-L1 Inhibitor
| Compound | Assay | Target | IC50 (nM) | EC50 (µM) | Reference |
| D38 | HTRF Assay | PD-1/PD-L1 Interaction | 9.6 | - | [1] |
| D38 | Co-culture model | PD-1/PD-L1 Interaction | - | 1.61 | [1] |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1, often expressed on tumor cells, to the PD-1 receptor on activated T cells initiates a signaling cascade that suppresses T-cell activity. This involves the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1, which dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70 and PI3K. The net effect is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, allowing the tumor to evade immune surveillance. Small-molecule inhibitors of the PD-1/PD-L1 interaction, derived from the this compound scaffold, can block this immunosuppressive signal and restore anti-tumor immunity.[3][4][5]
Caption: PD-1/PD-L1 signaling and inhibition.
General Workflow for Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) typically begins with the screening of a library of low molecular weight compounds (fragments) against a biological target. Hits from this initial screen, which usually have weak affinity, are then optimized into more potent lead compounds through structure-guided medicinal chemistry. This compound is an ideal candidate for inclusion in a fragment library due to its desirable physicochemical properties and synthetic tractability.
Caption: FBDD workflow.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methods for the synthesis of related ethyl esters.[6]
Materials:
-
2-Chloro-3-nitropyridine
-
Methyl acetoacetate
-
Sodium methoxide (NaOMe) in methanol
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Methyl 2-(2-chloro-3-nitropyridin-3-yl)-3-oxobutanoate:
-
To a solution of sodium methoxide (1.2 eq) in methanol at 0 °C, add methyl acetoacetate (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in methanol.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product.
-
Purify by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
-
-
Cyclization to this compound:
-
Dissolve the product from the previous step in a mixture of methanol and DMF.
-
Add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the title compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is a general guideline for an HTRF assay to screen for inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a His-tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc-tag)
-
Anti-His-tag antibody labeled with a FRET donor (e.g., Lumi4-Tb cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (including this compound and its derivatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a constant concentration of DMSO.
-
In a 384-well plate, add the test compounds.
-
Add the His-tagged PD-1 and Fc-tagged PD-L1 proteins to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
Add the anti-His-Tb and anti-Fc-d2 antibodies.
-
Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive and negative controls (e.g., no inhibitor and a known inhibitor, respectively).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Inhibition Assay (General Protocol)
This is a general protocol for a biochemical kinase assay using a technology like ADP-Glo™ (Promega) to measure the activity of a kinase and the inhibitory potential of compounds.
Materials:
-
Kinase of interest (e.g., CDK2, ALK)
-
Substrate for the kinase (peptide or protein)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to controls.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Conclusion
This compound is a promising fragment for drug discovery, offering a versatile and synthetically accessible scaffold. Its demonstrated utility in the development of potent inhibitors for key therapeutic targets, such as PD-L1 and various kinases, highlights its potential for generating novel drug candidates. The protocols and data presented here provide a foundation for researchers to explore the applications of this valuable fragment in their own drug discovery programs.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of the pyrazolo[4,3-b]pyridine core often involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice versa. Common strategies include:
-
Condensation reactions: Cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
-
Japp-Klingemann reaction: A modified Japp-Klingemann reaction on a suitably substituted pyridine derivative can be an efficient method.
-
Multi-component reactions: One-pot, three-component reactions can provide a rapid and efficient route to substituted pyrazolopyridines.
Q2: What are the key c[1]hallenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields: This is a common issue in multi-step heterocyclic synthesis.
-
Formation of regioi[2][3]somers: Particularly when using unsymmetrical starting materials, the formation of undesired isomers can complicate purification and reduce the yield of the target compound.
-
Difficult purificat[3]ion: The polar nature of the pyrazolopyridine core and the presence of byproducts can make purification by standard techniques like column chromatography challenging.
-
Harsh reaction cond[3]itions: Some classical methods require high temperatures or strong acids, which can lead to decomposition of starting materials or products.
Troubleshooting Gu[4]ide
Issue 1: Low Reaction Yield
Q: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and S[2]olutions:
| Factor | Potential Cause | Recommended Action |
| Reagent Quality | Impurities in starting materials or solvents. | Use high-purity, anhydrous reagents and solvents. Consider recrystallizing or distilling starting materials if purity is questionable. |
| Reaction Conditions | Suboptimal temperature, reaction time, or concentration. | Perform small-scale optimization experiments to screen different temperatures, reaction times, and reactant concentrations. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint. |
| Atmosphere | Sens[2]itivity of reactants or intermediates to air or moisture. | If any step is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst | Inappropriate choice or deactivation of the catalyst. | Screen different acid or base catalysts, as well as transition metal catalysts, depending on the chosen synthetic route. Ensure the catalyst is active and used in the correct loading. |
| Work-up and Purification | Product loss during extraction, precipitation, or chromatography. | Optimize the work-up procedure to minimize product loss. For column chromatography, carefully select the stationary and mobile phases. |
Issue 2: Format[3]ion of Side Products and Impurities
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize their formation?
A: The formation of byproducts is a common challenge in heterocyclic synthesis.
Potential Causes and Solutions:
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired products. Carefully control reaction conditions such as temperature and the rate of addition of reagents to favor the desired reaction pathway.
-
Decomposition: The starting materials, intermediates, or the final product may be unstable under the reaction conditions. Monitor the reaction progress to avoid prolonged reaction times that can lead to decomposition.
-
Regioisomer Formati[2]on: The use of unsymmetrical precursors can lead to the formation of a mixture of regioisomers. To address this, consider[3] using a more regioselective synthetic route or protecting groups to block unwanted reaction sites.
Experimental Protocols
Below is a representative, generalized protocol for a key step in a pyrazolopyridine synthesis. Note: This is a general guideline and may require optimization for your specific substrates and equipment.
General Procedure for Cyclocondensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminopyrazole derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or H₂SO₄) or a base, depending on the specific reaction mechanism.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Factors Influencing Yield in Pyrazolopyridine Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | p-Toluenesulfonic acid | Zinc chloride | No Catalyst | 45 | |
| Solvent | Ethanol[4] | Toluene | Acetic Acid | 60 | |
| Temperature (°C) [3][4] | 80 | 110 | Room Temperature | 75 | |
| Reaction Time (h) [5] | 4 | 12 | 24 | 68 |
Note: The yield data [2]presented in this table is illustrative and will vary depending on the specific reactants and detailed experimental conditions.
Visualizations
Caption: Troubleshooting workflow for improving yield.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazolopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of pyrazolopyridine, and how can I control their formation?
A1: Pyrazolopyridines can exist as several constitutional isomers depending on the fusion of the pyrazole and pyridine rings, with pyrazolo[3,4-b]pyridines being a frequently synthesized and studied class. When using unsymmetrical starting materials, the formation of regioisomers is a common challenge.[1][2] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the reactants. To control the formation of a specific regioisomer, consider the following:
-
Choice of Reactants: The electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds can direct the initial nucleophilic attack of the aminopyrazole.[2]
-
Catalyst Selection: The catalyst can play a crucial role in determining the regiochemical outcome. It is advisable to consult the literature for catalysts that have been shown to favor the desired isomer in similar syntheses.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[1]
-
Protective Groups: In some cases, using protecting groups on one of the nitrogen atoms of the pyrazole ring can direct the cyclization to yield a single regioisomer.
Q2: I am observing an unexpected product in my reaction. What could it be?
A2: The formation of unexpected side products is a known issue in pyrazolopyridine synthesis and can be highly dependent on the reaction conditions and starting materials. Some commonly reported unexpected products include:
-
Dearoylated Products: In certain multi-component reactions, especially those involving arylglyoxals, unexpected dearoylation can occur, leading to a product without the aroyl group.[3]
-
Bipyrazolopyridines: Under specific conditions, such as the Vilsmeier-Haack reaction, dimerization can lead to the formation of bipyrazolopyridine scaffolds.[4]
-
Chlorinated Side Products: The Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃), can sometimes result in the formation of chlorinated pyrazolopyridines as minor byproducts.[4]
-
Incomplete Cyclization: Suboptimal reaction times or temperatures may lead to the isolation of intermediate products that have not fully cyclized to form the pyrazolopyridine ring system.[1]
Q3: My reaction yield is consistently low. What are the key factors to optimize?
A3: Low yields in pyrazolopyridine synthesis are a frequent problem. Several factors can contribute to this issue:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the aminopyrazole, can significantly interfere with the reaction and lower the yield.[1] It is recommended to use high-purity reagents or purify them before use.
-
Reaction Conditions:
-
Temperature and Time: These parameters are critical and often require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[1]
-
Catalyst: The choice and loading of the catalyst can dramatically impact the reaction outcome.[1]
-
Solvent: The solvent affects the solubility of reactants and reaction kinetics.[1]
-
-
Work-up Procedure: An improper work-up can lead to product loss. It is crucial to efficiently remove catalysts and inorganic salts through appropriate quenching, extraction, and washing steps.[1]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Problem: The reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers that are difficult to separate.
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review your reaction temperature, solvent, and catalyst. Subtle changes can sometimes favor one regioisomer over the other.
-
Modify Starting Materials: If possible, consider using a symmetrical 1,3-dicarbonyl compound to avoid the issue of regioselectivity altogether. Alternatively, modifying the electronic properties of the substituents on the unsymmetrical dicarbonyl may influence the direction of the initial nucleophilic attack.
-
Chromatographic Separation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with a solvent system like hexane and ethyl acetate is a good starting point. Careful optimization of the solvent gradient is often necessary for successful separation.
Issue 2: Unexpected Chlorinated Side Product in Vilsmeier-Haack Reaction
Problem: The Vilsmeier-Haack synthesis of a pyrazolopyridine-carbaldehyde is yielding a chlorinated byproduct.
Troubleshooting Steps:
-
Control Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of POCl₃ can help minimize the formation of side products.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the Vilsmeier reagent (DMF and POCl₃). An excess of the reagent may promote side reactions.
-
Purification: The chlorinated byproduct is often less polar than the desired carbaldehyde. Column chromatography can typically be used to separate the two compounds.
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on the formation of common side products in pyrazolopyridine synthesis based on literature reports.
| Side Product Type | Reaction Type | Starting Materials | Reaction Conditions | Desired Product Yield (%) | Side Product Yield (%) | Reference |
| Regioisomers | Condensation | Unsymmetrical 1,3,5-substituted pyrazole precursors | Silica column chromatography with ethyl acetate | 43% (pyrazole 1) | 57% (pyrazole 2) | [5] |
| Chlorinated Byproduct | Vilsmeier-Haack | 5-acetylamino-3-methyl-1-phenylpyrazole | DMF, POCl₃ | Major product | Small quantities | [4] |
| Dearoylated Product | Multi-component | Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, cyclic 1,3-dicarbonyls | TPAB, 80°C in water | - | High yields | [3] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[1]
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Extract the product with an organic solvent (e.g., CHCl₃), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General reaction pathway and common side product formation in pyrazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the synthesis of pyrazoles, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical consideration?
A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole ring.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[6][7]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1]
Q3: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
A3: The formation of a regioisomeric mixture is a common challenge with unsymmetrical 1,3-dicarbonyls.[5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5] Here are some strategies to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or N,N-dimethylacetamide (DMAc) have been shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[5][8] The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[6][7][9]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[5] For example, under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[2]
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[5]
-
Catalyst Introduction: In some cases, the use of a catalyst can influence the regiochemical outcome. For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions.[10]
Q4: My reaction is producing the undesired regioisomer as the major product. What could be the cause and how can I reverse the selectivity?
A4: This issue often arises when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.[2] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl carbon adjacent to the highly electronegative -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[2]
To reverse or alter the selectivity, consider the following approaches:
-
Solvent Modification: As highlighted previously, switching to a fluorinated alcohol like TFE or HFIP can dramatically alter the regioselectivity, often favoring the formation of the other isomer.[6]
-
pH Adjustment: Systematically varying the pH of the reaction from acidic to basic (or vice versa) can help determine if the regioselectivity is pH-dependent.[1]
-
Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative methods for pyrazole synthesis that offer better regiochemical control. These can include [3+2] cycloaddition reactions of diazo compounds or sydnones with alkynes, or reactions involving α,β-unsaturated ketones.[11][12][13]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1 | CF₃ | EtOH | 1:1.3 | - | [6] |
| 2 | CF₃ | TFE | 85:15 | - | [6] |
| 3 | CF₃ | HFIP | 97:3 | - | [6] |
| 4 | 2-Furyl | EtOH | 1:1.3 | - | [6] |
| 5 | 2-Furyl | TFE | >99:1 | - | [6] |
| 6 | 2-Furyl | HFIP | >99:1 | - | [6] |
Regioisomer A corresponds to the 3-R¹-pyrazole, and Regioisomer B corresponds to the 5-R¹-pyrazole.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol
-
Materials: Unsymmetrical 1,3-diketone (1.0 eq), Substituted hydrazine (1.1 eq), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in ethanol.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel or recrystallization to afford the pyrazole product(s).
-
Protocol 2: Improved Regioselectivity using Fluorinated Alcohols
-
Materials: Unsymmetrical 1,3-diketone (1.0 eq), Substituted hydrazine (1.1 eq), 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.[6]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete in less than 1 hour.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired pyrazole regioisomer in high selectivity.[6]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Heterocycles
Welcome to the technical support center for N-heterocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in synthesizing nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of N-heterocycles?
A1: Researchers often face several persistent challenges in N-heterocycle synthesis. These include achieving desired regioselectivity and stereoselectivity, low reaction yields, difficulties in product purification, and the occurrence of unexpected side reactions.[1][2] Suboptimal reaction conditions, such as temperature and reaction time, and the purity of reagents and solvents are frequent sources of these issues.[2] For complex ring systems, selectivity can be particularly difficult to control, requiring careful optimization of the synthetic strategy.[1]
Q2: Why is the purity of starting materials and solvents so critical for successful synthesis?
A2: Impurities in starting materials or solvents can significantly interfere with the intended reaction.[2] They can act as catalysts for side reactions, poison a catalyst, or react with reagents to form unwanted byproducts, all of which can lead to lower yields and complex purification steps. For instance, many organometallic catalysts used in cross-coupling reactions are sensitive to moisture and oxygen, necessitating the use of dry solvents and inert atmospheric techniques.[2]
Q3: What are the advantages of non-conventional synthesis methods like microwave or ultrasound irradiation?
A3: Non-conventional methods offer several benefits over traditional synthetic routes. Techniques such as microwave-assisted synthesis, sonochemistry (ultrasound), and mechanochemistry (ball milling) can lead to higher yields, faster reaction rates, and enhanced selectivity.[3][4][5] These methods often require less energy, use fewer solvents, and promote more sustainable, greener chemical processes, which is a growing priority in the pharmaceutical and chemical industries.[5][6]
Q4: How do N-heterocycles play a role in drug development?
A4: N-heterocycles are fundamental structural motifs in a vast number of pharmaceuticals.[7][8] Over 85% of all biologically active compounds contain a heterocycle, with nitrogen heterocycles being the most common.[9] Their prevalence is due to their ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking with proteins and enzymes.[8] This makes them privileged scaffolds in drug design. An analysis of FDA-approved drugs shows that a high percentage contain at least one nitrogen heterocycle.[10][11]
Troubleshooting Guides
This section provides detailed guidance on specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My reaction for synthesizing a substituted pyrrolidine is resulting in a consistently low yield. What steps can I take to troubleshoot this?
A: Low yields are a common problem stemming from several potential factors. A systematic approach is the most effective way to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reaction Conditions: Suboptimal conditions are a primary cause of low yields.[2]
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Small deviations can have a large impact.
-
Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine if it has gone to completion or if the product is degrading over time.[2]
-
Concentration: Reactant concentration can affect reaction kinetics. Consider if the conditions are too dilute.
-
-
Assess Reagent and Solvent Purity:
-
Use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.[2] Impurities can inhibit catalysts or lead to side products.
-
-
Ensure an Inert Atmosphere:
-
Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.[2] Utilize proper inert atmosphere techniques, such as a nitrogen or argon blanket, and degassed solvents.
-
-
Improve Mixing:
-
For heterogeneous reactions, inefficient stirring can lead to poor reaction rates. Ensure the stir rate is adequate for the scale and viscosity of your mixture.[2]
-
Below is a logical workflow to diagnose the cause of low yields.
Issue 2: Product Purification Difficulties
Q: I have successfully synthesized my target imidazole derivative, but I am struggling to purify it from the reaction mixture. What strategies can I employ?
A: Purifying N-heterocycles can be challenging due to their polarity, basicity, and potential for strong interactions with silica gel.
Troubleshooting Steps:
-
Alternative Chromatography:
-
Alumina Column: If your compound is basic, it may be binding irreversibly to acidic silica gel. Try using neutral or basic alumina for column chromatography.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography can be more effective than normal-phase.
-
Ion-Exchange Chromatography: If your compound is ionizable, this technique can offer excellent separation based on charge.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. Screen a variety of solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Acid-Base Extraction:
-
Leverage the basicity of the nitrogen atom. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product should move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
-
Derivatization: As a last resort, you can temporarily convert your compound into a derivative that is easier to purify (e.g., a Boc-protected amine). After purification, the protecting group can be removed.
The following table summarizes the suitability of different purification techniques.
| Purification Technique | Best Suited For | Common Issues & Solutions |
| Silica Gel Chromatography | Neutral or weakly basic compounds. | Issue: Tailing or irreversible binding of basic compounds.Solution: Add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent. |
| Alumina Chromatography | Basic compounds sensitive to acidic conditions. | Issue: Alumina activity can vary.Solution: Use Brockmann activity grade I (most active) to V (least active) based on compound stability. |
| Reverse-Phase HPLC | Polar and water-soluble compounds. | Issue: Can be expensive for large-scale purification.Solution: Use as a final polishing step after a bulk purification method. |
| Recrystallization | Crystalline solid products. | Issue: Difficulty finding a suitable solvent.Solution: Systematically screen a wide range of solvents with varying polarities. |
| Acid-Base Extraction | Compounds with a basic nitrogen atom. | Issue: Emulsion formation.Solution: Add brine (saturated NaCl solution) to break up emulsions. |
Issue 3: Unexpected Side Reactions
Q: In my attempt to synthesize a quinoline via a transition-metal-catalyzed C-H activation, I am observing significant amounts of an unexpected byproduct. How can I identify and suppress it?
A: Side reactions in metal-catalyzed processes are common and often arise from competing reaction pathways. Identifying the byproduct is the first step toward suppression.
Troubleshooting and Optimization Protocol:
-
Characterize the Byproduct: Isolate the byproduct and characterize it fully using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR). Understanding its structure is crucial for hypothesizing how it was formed.[12]
-
Hypothesize the Side Reaction Pathway: Based on the byproduct's structure, consider plausible alternative mechanistic pathways. Common side reactions in C-H activation include:
-
Homocoupling of starting materials.
-
Reaction at an alternative, undesired C-H bond.
-
Decomposition of the catalyst or starting materials.
-
-
Systematically Vary Reaction Parameters: A Design of Experiments (DoE) approach can be efficient. Key parameters to adjust include:
-
Catalyst/Ligand: The choice of metal and ligand is critical for selectivity.[13] Screen different ligands that may favor the desired pathway sterically or electronically.
-
Solvent: Solvent polarity and coordinating ability can influence the reaction mechanism.
-
Temperature: Lowering the temperature may suppress higher-activation-energy side reactions.
-
Additives/Base: The nature and stoichiometry of any base or additive can be pivotal.
-
The following diagram illustrates a decision-making process for addressing side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol describes a general method for synthesizing N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine using microwave irradiation, a non-conventional method known for improving yields and reducing reaction times.[3][14]
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 mmol)
-
Primary amine (e.g., aniline) (1.1 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To the microwave reaction vial, add the 1,4-dicarbonyl compound, the primary amine, the acid catalyst, and ethanol.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters: irradiate at 120 °C for 10-20 minutes with stirring. The reaction should be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. ijarst.in [ijarst.in]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 8. rroij.com [rroij.com]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 10. msesupplies.com [msesupplies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]
Technical Support Center: Purification of Crude Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers formed during synthesis, the hydrolyzed carboxylic acid derivative (1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid), and residual solvents from the reaction work-up. The exact impurity profile will depend on the synthetic route employed.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: Is this compound thermally stable during purification?
A3: Pyrazolopyridine derivatives are generally thermally stable under standard purification conditions. However, prolonged exposure to high temperatures, especially in the presence of acid or base, should be avoided to prevent potential decomposition or hydrolysis of the methyl ester.[1][2]
Q4: My purified compound shows a broad melting point. What could be the issue?
A4: A broad melting point typically indicates the presence of impurities. It is recommended to re-purify the compound using an alternative method (e.g., column chromatography if recrystallization was initially used) or to optimize the current purification protocol.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even at boiling point. | The solvent is too non-polar for your compound. | Select a more polar solvent. Refer to the solvent selection table below. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional solvent. 3. Allow the solution to cool slowly. 4. If the issue persists, try a different solvent system or pre-purify by column chromatography. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Add a less polar "anti-solvent" dropwise until turbidity persists, then heat to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Cool the crystallization mixture in an ice bath to minimize solubility. 2. Minimize the amount of solvent used for dissolution. 3. Concentrate the mother liquor and attempt a second crystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities (overlapping bands). | The eluent system is not optimized. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a clear separation with an Rf value of ~0.3 for the target compound. 2. Consider using a different stationary phase (e.g., alumina). |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A common eluent system for similar compounds is a gradient of ethyl acetate in chloroform or dichloromethane.[3] |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for silica gel, or there might be an acidic/basic interaction. The column may be overloaded. | 1. Add a small amount of a polar solvent like methanol to the eluent. 2. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent. 3. Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethyl acetate, methanol, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.
-
If the compound does not fully dissolve, add small portions of hot solvent until it does.
-
If colored impurities are present and a suitable adsorbent is available, hot filtration can be performed at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Solvent Selection Guide for Recrystallization:
| Solvent | Polarity | Comments |
| Hexane | Low | Good for washing non-polar impurities. |
| Ethyl Acetate | Medium | A good starting point for many esters. |
| Acetone | Medium-High | Can be effective for moderately polar compounds. |
| Ethanol/Methanol | High | May be too polar, but can be used in a mixed solvent system. |
Protocol 2: Silica Gel Column Chromatography
Objective: To purify the crude product by separating components based on their differential adsorption to the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities, with an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification process.
References
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate solubility in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, focusing on its solubility in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers standardized protocols to determine its solubility and provides comprehensive troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative solubility data for this compound in common organic solvents?
A1: Currently, specific quantitative solubility data (e.g., mg/mL or molarity at a given temperature) for this compound is not widely available in public literature. Therefore, it is recommended to determine the solubility experimentally in the solvent system relevant to your specific application.
Q2: What is the best initial approach to solubilizing this compound?
A2: For novel or poorly characterized compounds like this, a systematic approach is advised. Begin with small-scale solubility tests in a range of common organic solvents. Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for many organic molecules and serves as an excellent starting point.[1] If your experimental setup is incompatible with DMSO, other polar aprotic solvents such as dimethylformamide (DMF) or polar protic solvents like ethanol can be tested.[1]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge with poorly soluble compounds. To address this, you can try several strategies:
-
Lower the final concentration: The target concentration in your aqueous buffer may exceed the compound's solubility limit.
-
Optimize the co-solvent percentage: Keeping the final concentration of DMSO in the assay medium as low as possible (typically <1%) is crucial to avoid solvent-induced artifacts.
-
Use sonication or gentle heating: Applying energy through sonication or gently warming the solution can help to redissolve precipitated material.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in organic solvents like DMSO should generally be stored at -20°C or -80°C to minimize degradation.[1] To avoid repeated freeze-thaw cycles, which can compromise the stability of the compound, it is best practice to store the stock solution in small aliquots.[1]
Solubility Data
As specific quantitative data is unavailable, the following table provides a qualitative prediction of solubility based on the general characteristics of pyrazolopyridine derivatives and other N-heterocyclic compounds. These predictions should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Powerful polar aprotic solvent, effective for a wide range of organic molecules.[1] |
| Dimethylformamide (DMF) | High | Polar aprotic solvent with similar properties to DMSO. |
| Dichloromethane (DCM) | Moderate to High | A common solvent for many organic compounds. |
| Chloroform | Moderate to High | Similar to DCM in its solvent properties. |
| Methanol | Moderate | Polar protic solvent that can interact with the heterocyclic nitrogens. |
| Ethanol | Moderate | A less polar protic solvent than methanol. |
| Acetonitrile | Moderate to Low | A polar aprotic solvent, but may be less effective than DMSO or DMF. |
| Water | Low | The presence of the heterocyclic rings suggests low aqueous solubility. |
| Hexanes | Very Low | Non-polar solvent, unlikely to dissolve a polar heterocyclic compound. |
Experimental Protocols
To obtain reliable and reproducible results, it is crucial to experimentally determine the solubility of this compound. Below are detailed protocols for determining both kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay via UV-Vis Spectroscopy
This method provides a rapid assessment of the concentration at which a compound begins to precipitate from a solution.[2][3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Selected organic solvents for testing
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Create serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).[3]
-
Measure absorbance: After incubation, measure the absorbance of each well using a UV-Vis spectrophotometer at the compound's λmax.
-
Data analysis: The highest concentration that does not show a significant increase in light scattering (or a drop in absorbance after filtration) is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true solubility of the compound.[4][5][6]
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.[4]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]
-
Phase separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.[4]
-
Dilution and analysis: Carefully take a known volume of the clear supernatant and dilute it with the appropriate solvent.
-
Quantification: Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy against a calibration curve.
-
Calculate solubility: Back-calculate the concentration in the original saturated solution to determine the thermodynamic solubility.
Troubleshooting Guide
Caption: Experimental Workflow for Solubility Determination
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in 100% DMSO | - Insufficient solvent volume.- Compound is highly crystalline.- Impurities in the compound or solvent. | - Increase solvent volume: Gradually add more DMSO while observing for dissolution.- Apply gentle heat and agitation: Warm the solution in a 37°C water bath and vortex or sonicate.[1] Be cautious as excessive heat can degrade the compound.- Use fresh, anhydrous DMSO: Water absorbed by DMSO can reduce its solvating power.[8] |
| Precipitation observed in stock solution during storage | - Solution is supersaturated.- Fluctuation in storage temperature.- Freeze-thaw cycles. | - Prepare a fresh solution: If the precipitate does not redissolve with gentle warming and agitation, it is best to prepare a new stock solution at a slightly lower concentration.[1]- Aliquot the stock solution: Store the solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent solubility results between experiments | - Variability in experimental conditions (e.g., temperature, incubation time).- Inconsistent solution preparation.- Purity differences between compound batches. | - Standardize the protocol: Ensure that all experimental parameters are kept consistent.- Verify compound purity: Use a consistent and validated protocol for preparing solutions in every experiment.- Perform a solubility check: Before a large-scale experiment, conduct a small-scale test to confirm solubility with the specific batch of solvent. |
| Cloudiness or precipitation after dilution in a new solvent | - The compound has low solubility in the final solvent mixture. | - Reduce the final concentration: The simplest approach is to lower the working concentration of the compound.- Increase co-solvent concentration: A slight increase in the final concentration of the initial solvent (e.g., from 0.1% to 0.5% DMSO) might help, but always include a vehicle control.- Test alternative solvents: The compound might be more soluble in a different organic solvent that is compatible with your experimental system. |
digraph "Troubleshooting Solubility Issues" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Common Solubility Issues", splines=ortho, rankdir=TB]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Problem: Poor Solubility or Precipitation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="Is the stock solution clear?"]; check_dilution [label="Does precipitation occur upon dilution?"];
// Stock solution issues stock_no [label="No", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; heat_sonicate [label="Apply gentle heat/sonication"]; fresh_dmso [label="Use fresh anhydrous DMSO"]; lower_stock_conc [label="Prepare new stock at lower concentration"];
// Dilution issues dilution_yes [label="Yes", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_final_conc [label="Lower final concentration"]; optimize_cosolvent [label="Optimize co-solvent percentage"]; alt_solvent [label="Try alternative solvent"];
// End points solution_clear [label="Solution is clear", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_stock; check_stock -> stock_no [label="No"]; check_stock -> check_dilution [label="Yes"];
stock_no -> heat_sonicate; heat_sonicate -> fresh_dmso [label="Still precipitates"]; fresh_dmso -> lower_stock_conc [label="Still precipitates"]; heat_sonicate -> solution_clear [label="Dissolves"]; fresh_dmso -> solution_clear [label="Dissolves"]; lower_stock_conc -> solution_clear;
check_dilution -> dilution_yes [label="Yes"]; check_dilution -> solution_clear [label="No"];
dilution_yes -> lower_final_conc; lower_final_conc -> optimize_cosolvent [label="Still precipitates"]; optimize_cosolvent -> alt_solvent [label="Still precipitates"]; lower_final_conc -> solution_clear [label="Dissolves"]; optimize_cosolvent -> solution_clear [label="Dissolves"]; alt_solvent -> solution_clear [label="Success"]; }
Caption: Troubleshooting Common Solubility Issues
References
Pyrazolopyridine Compounds: Stability and Degradation Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pyrazolopyridine compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine compound, stored in a DMSO stock solution at -20°C, is showing new peaks in the HPLC chromatogram. What could be the cause?
A1: While storing stock solutions at low temperatures is standard practice, degradation can still occur. Several factors could be at play. Firstly, repeated freeze-thaw cycles can compromise compound stability.[1] It is recommended to aliquot stock solutions to avoid more than three freeze-thaw cycles.[1] Secondly, the DMSO itself, although a common solvent, can affect compound stability over time.[1] Lastly, the intrinsic stability of your specific pyrazolopyridine derivative is a key factor; some analogs are inherently more prone to degradation even under standard storage conditions.
Q2: I am observing rapid degradation of my pyrazolopyridine derivative in an aqueous buffer at neutral pH. What are the likely degradation pathways?
A2: The two most common degradation pathways for pharmaceuticals in aqueous solutions are hydrolysis and oxidation.[2][3]
-
Hydrolysis: Functional groups such as esters or amides on your pyrazolopyridine scaffold are susceptible to hydrolysis. The rate is highly dependent on pH and temperature. While you are using a neutral pH, specific structural features can facilitate hydrolysis even under these conditions.
-
Oxidation: Many nitrogen-containing heterocyclic compounds are susceptible to oxidation.[2][3] This can be initiated by dissolved oxygen in your buffer or trace metal ions.[4] The pyrazole or pyridine rings can be oxidized, or susceptible functional groups on the molecule could be targeted.
To identify the pathway, you can conduct a forced degradation study by intentionally stressing the compound under hydrolytic (acidic, basic) and oxidative (e.g., with H₂O₂) conditions and analyzing the resulting degradants.[5][6]
Q3: How can I design a robust forced degradation study for a novel pyrazolopyridine compound?
A3: A forced degradation study, also known as stress testing, is crucial for understanding a compound's intrinsic stability.[6] The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5][6] According to ICH guidelines, the typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with dilute acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 50-80°C).[6][7]
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂).[4][8]
-
Thermal Stress: Heating the compound in both solid and solution states at elevated temperatures.[8]
-
Photostability: Exposing the compound to a controlled source of UV and visible light, as specified by ICH guideline Q1B.[8][9]
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed and can be adequately characterized.[10]
Q4: What are the best analytical techniques for identifying unknown degradation products of pyrazolopyridines?
A4: The most powerful and widely used technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like QToF-MS.[11] This approach allows for the separation of the parent compound from its degradants via HPLC, followed by accurate mass measurement to determine the elemental composition of the unknown products.[11] Tandem MS (MS/MS) experiments can then be used to fragment the degradant ions, providing structural information that helps in elucidating their chemical structures.[12] For unequivocal structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, often requiring isolation of the impurity by preparative HPLC.
Troubleshooting Guides
Problem: Unexpected Peaks Observed in HPLC Analysis
This guide provides a logical workflow to diagnose the appearance of unexpected peaks when analyzing a pyrazolopyridine compound.
Data Presentation
Table 1: Summary of Forced Degradation Studies for Pyrazolopyridine Derivative Y
The following table summarizes illustrative results from a forced degradation study on a hypothetical compound, "Pyrazolopyridine Derivative Y," to demonstrate its stability profile under various stress conditions.
| Stress Condition | Reagent/Parameters | Time (hrs) | Temp. | % Degradation of Parent Compound | No. of Degradants >0.1% | Observations |
| Acid Hydrolysis | 1 M HCl | 24 | 80°C | 15.2% | 2 | Major degradant (D1) at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60°C | 11.8% | 1 | Single major degradant (D2) at RRT 0.72 |
| Oxidation | 6% H₂O₂ | 12 | RT | 18.5% | 3 | Major degradant (D3) at RRT 0.91; two minor |
| Thermal (Solid) | Dry Heat | 48 | 105°C | 2.1% | 0 | Compound is highly stable in solid state |
| Thermal (Solution) | pH 7 Buffer | 48 | 80°C | 6.5% | 1 | Degradant appears identical to D2 |
| Photolytic (Solid) | ICH Q1B | - | RT | 1.3% | 0 | Compound is photostable in solid state |
| Photolytic (Solution) | ICH Q1B | - | RT | 8.9% | 2 | Degradation observed under UV exposure |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
This protocol outlines a typical procedure for investigating the hydrolytic stability of a pyrazolopyridine compound under acidic conditions.
Methodology:
-
Preparation: Accurately weigh and dissolve the pyrazolopyridine compound in a suitable solvent mixture (e.g., Acetonitrile:Water) to prepare a stock solution of 1 mg/mL.
-
Stress Sample Preparation: Transfer a known volume of the stock solution into a volumetric flask containing 1 M HCl to achieve a final drug concentration of approximately 50-100 µg/mL.
-
Control Sample: Prepare a control sample by adding the same volume of stock solution to purified water instead of acid.
-
Incubation: Place the stress and control samples in a temperature-controlled water bath or oven set to the target temperature (e.g., 80°C).[13] Protect the samples from light.
-
Time Points: Withdraw aliquots from the stress sample at predetermined time intervals (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic aliquots with an appropriate volume of a suitable base (e.g., 1 M NaOH) to halt the degradation reaction.[5]
-
Analysis: Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method, typically with UV and/or MS detection, to determine the percentage of the parent compound remaining and to profile the degradation products.[4][7]
Visualization of Degradation Pathways
The primary degradation pathways for many pyrazolopyridine compounds involve hydrolysis, oxidation, and photolysis. Understanding these routes is critical for developing stable formulations and storage protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrazolopyridine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyridines.
Troubleshooting Guide
This guide addresses common challenges encountered during pyrazolopyridine synthesis, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in reactants, especially aminopyrazoles, can inhibit the reaction.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.[1] 3. Catalyst Issues: The choice of catalyst, its loading, or deactivation can significantly impact yield.[1] 4. Incomplete Dissolution of Reactants: Poor solubility of starting materials can hinder the reaction. | 1. Verify Purity: Ensure high purity of all starting materials. Recrystallize or purify reactants if necessary.[1] 2. Optimize Conditions: Systematically vary the temperature and reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1] 3. Screen Catalysts: Experiment with different catalysts (e.g., Lewis acids like ZrCl₄) and optimize the catalyst loading.[1] For some multicomponent reactions, a catalyst may not be necessary in a high-boiling solvent like DMF.[2] 4. Improve Solubility: Select a solvent that ensures complete dissolution of all reactants. A co-solvent system might be beneficial.[2] |
| Formation of Regioisomers | 1. Use of Unsymmetrical Reactants: Reactions involving unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to multiple products.[3][4] 2. Reaction Kinetics vs. Thermodynamics: The ratio of regioisomers can be influenced by whether the reaction is under kinetic or thermodynamic control. | 1. Literature Precedent: Consult the literature for similar substrates to predict the major regioisomer. The relative electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds can influence the outcome.[3] 2. Purification: Separate regioisomers using flash column chromatography. A gradient of hexane and ethyl acetate is a common starting point for the eluent system.[1] |
| Product Purification Challenges | 1. Formation of Colored Impurities: Side reactions, particularly with hydrazine derivatives, can produce colored byproducts that are difficult to remove.[4] 2. Product Precipitation Issues: The product may precipitate as an impure amorphous solid instead of crystalline material. | 1. Charcoal Treatment: Use activated charcoal to remove some colored impurities.[4] 2. Recrystallization: If direct precipitation fails, attempt recrystallization from a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[5] Ensure slow cooling to promote crystal growth.[5] |
| Reaction Discoloration | 1. Hydrazine Decomposition: Hydrazine starting materials, especially salts like phenylhydrazine hydrochloride, can decompose and form colored impurities.[4] 2. Acidic Conditions: An acidic reaction mixture can promote the formation of colored byproducts.[4] | 1. Use Fresh Reagents: Utilize freshly opened or purified hydrazine derivatives. 2. Add a Mild Base: The addition of a mild base, such as sodium acetate, can neutralize acidity and lead to a cleaner reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting aminopyrazole?
A1: The purity of the aminopyrazole is crucial for the success of the synthesis.[1] Impurities can act as catalysts for side reactions or inhibit the desired reaction, leading to low yields and complex product mixtures that are difficult to purify. It is highly recommended to use high-purity aminopyrazoles or to purify them before use.[1]
Q2: What is the best way to monitor the progress of my pyrazolopyridine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent product degradation from prolonged reaction times.
Q3: My reaction is not going to completion. What adjustments can I make?
A3: If your reaction is not reaching completion, consider the following adjustments:
-
Increase Reaction Temperature: For many syntheses, heating is required to drive the reaction forward.[1]
-
Prolong Reaction Time: Monitor the reaction by TLC to see if it progresses further with additional time.[2]
-
Optimize Stoichiometry: A slight excess of one of the reactants, such as the hydrazine component, may be beneficial.[4]
-
Change the Solvent: The choice of solvent can significantly affect reaction kinetics.[1]
Q4: I am performing a multi-component reaction. What are the key advantages of this approach?
A4: Multi-component reactions (MCRs) for pyrazolopyridine synthesis offer several advantages, including operational simplicity, atom economy, and the formation of multiple bonds in a single step.[6] They are often more environmentally friendly and can lead to high yields in shorter reaction times compared to traditional multi-step syntheses.[6]
Data on Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of various reaction parameters for pyrazolopyridine synthesis.
Table 1: Optimization of a Four-Component Reaction for Pyrazolopyridine Synthesis [6]
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | None | Room Temp. | 180 | Trace |
| 2 | None | None | 80 | 180 | 10 |
| 3 | 0.02 | H₂O | Room Temp. | 60 | 85 |
| 4 | 0.02 | CH₃CN | Room Temp. | 60 | 80 |
| 5 | 0.02 | EtOH | Room Temp. | 25 | 97 |
| 6 | 0.02 | CH₂Cl₂ | Room Temp. | 60 | 75 |
| 7 | 0.01 | EtOH | Room Temp. | 35 | 90 |
| 8 | 0.015 | EtOH | Room Temp. | 30 | 94 |
| 9 | 0.025 | EtOH | Room Temp. | 25 | 97 |
| 10 | 0.02 | EtOH | 0 | 45 | 80 |
| 11 | 0.02 | EtOH | 50 | 20 | 97 |
Reaction of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol) in the presence of Alg@SBA-15/Fe₃O₄ catalyst.
Table 2: Synthesis of Pyrazolo[4,3-b]pyridines via a One-Pot Protocol [7]
| Product | Ar | R¹ | R² | Yield (%) |
| 5a | 2-CN-Ph | NO₂ | H | 85 |
| 5h | 2-MeO-Ph | NO₂ | H | 78 |
| 5l | 4-Me-2-NO₂-Ph | CF₃ | H | 84 |
Reaction conditions involved the one-pot reaction of pyridinyl keto esters and various arenediazonium tosylates.
Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of Pyrazolopyridine Derivatives [6]
-
To a mixture of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol), add 0.02 g of the Alg@SBA-15/Fe₃O₄ catalyst.
-
Add 2.0 mL of ethanol (EtOH) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically 20-30 minutes), the solid catalyst can be separated by an external magnet.
-
Wash the catalyst with ethanol, dry, and store for reuse.
-
Evaporate the solvent from the reaction mixture and recrystallize the crude product from ethanol to obtain the pure pyrazolopyridine derivative.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor reactivity of starting materials in heterocyclic synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the poor reactivity of starting materials in heterocyclic synthesis. Below you will find a series of frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction is not starting, or the yield is extremely low. What are the initial troubleshooting steps?
A1: When a reaction fails to proceed, a systematic approach is crucial to identify the root cause.[1] Low yields can stem from several factors, including suboptimal reaction conditions, purity of reagents, and atmospheric sensitivity.[1]
Initial Diagnostic Workflow:
-
Verify Starting Materials: Confirm the identity and purity of your starting materials and reagents using techniques like NMR, LC-MS, or melting point analysis. Impurities can act as catalyst poisons or introduce side reactions.[1]
-
Check Reaction Conditions: Double-check the temperature, pressure, reaction time, and stoichiometry.[1] Small-scale trial reactions can help determine optimal parameters without consuming large quantities of materials.[1]
-
Ensure an Inert Atmosphere: If your reaction is sensitive to moisture or oxygen, verify that your inert gas (Nitrogen or Argon) setup is functioning correctly and that solvents are properly dried.[1]
-
Assess Solubility: Visually inspect the reaction mixture. If starting materials are not fully dissolved, this can severely limit the reaction rate.
The following flowchart illustrates a logical progression for troubleshooting these initial steps.
Q2: My starting material is deactivated by strong electron-withdrawing groups (EWGs). How can I promote the reaction?
A2: Electron-withdrawing groups can significantly reduce the nucleophilicity of a starting material, thereby slowing down or preventing cyclization. Several strategies can be employed to overcome this:
-
Harsh Reaction Conditions: Increasing the temperature or pressure can provide the necessary energy to overcome the activation barrier. However, this risks product degradation.[1]
-
Stronger Reagents/Catalysts:
-
Use a stronger base to deprotonate a weakly acidic proton.
-
Employ a more active catalyst. For example, in palladium-catalyzed cross-coupling reactions, switching to more electron-rich and bulky phosphine ligands can enhance the rate of reductive elimination.
-
-
"Polarized" Substrate Design: In some cases, such as the Nazarov cyclization, strategically placing an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the substrate can create a "polarized" system that facilitates catalytic activation and improves selectivity.[2]
-
Alternative Activation Methods: Techniques like microwave irradiation can often drive difficult reactions to completion under more controlled conditions than conventional heating.[3]
Q3: How can I overcome steric hindrance that is preventing bond formation?
A3: Steric hindrance can physically block the approach of reagents to the reactive center.[4] The following approaches can be effective:
-
Increase Reaction Temperature: Higher temperatures can provide molecules with enough kinetic energy to overcome repulsive steric interactions.
-
Use Smaller Reagents: If possible, switching to a smaller, less sterically demanding reagent or catalyst can be effective. For example, in a Paal-Knorr pyrrole synthesis, a less bulky amine might be used.[5]
-
Change Catalyst: Switching from a bulky catalyst to a smaller, more active one can sometimes bypass steric issues. Certain Lewis acids or solid acid catalysts may offer better performance for hindered substrates.[5]
-
High-Energy Techniques: Microwave-assisted synthesis can be particularly effective for sterically hindered reactions, often reducing reaction times from hours to minutes.[5][6]
Q4: My starting materials are poorly soluble in the reaction solvent. What are my options?
A4: Poor solubility is a common barrier to achieving efficient reaction rates.[7] Consider the following solutions:
-
Solvent Screening: The principle of "like dissolves like" is the first step.[8] Test a range of solvents with varying polarities.
-
Co-solvents: Using a mixture of solvents can significantly improve solubility. A water-miscible organic solvent, for example, can increase the solubility of non-polar compounds in an aqueous system.[8]
-
Increase Temperature: Heating the reaction mixture will often increase the solubility of the starting materials.
-
Sonication: Using an ultrasonic bath can aid dissolution by breaking down intermolecular interactions through acoustic cavitation.[8] This is a useful technique for dispersing and dissolving solid samples.[8]
-
Phase-Transfer Catalysis (PTC): If your reactants are in two immiscible phases (e.g., aqueous and organic), a phase-transfer catalyst can shuttle a reactant from one phase to the other, enabling the reaction to occur.[8][9] This is highly effective for reactions involving an ionic reactant in an aqueous phase and an organic reactant in an organic phase.[8][10]
-
Mechanochemistry (Ball Milling): For extremely insoluble materials, solvent-free solid-state reactions using a ball mill can be a powerful alternative to traditional solution-phase synthesis.[7]
Q5: The required reaction conditions are too harsh and lead to product decomposition. What alternative energy sources can I use?
A5: Conventional heating can lead to side reactions and degradation, especially with sensitive molecules. Alternative energy sources provide more targeted and efficient energy input.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) uses dielectric heating to rapidly and uniformly heat the reaction mixture.[3][11] This dramatically reduces reaction times (from hours to minutes), often increases yields, and minimizes byproduct formation.[3][12][13]
-
Ultrasonic Irradiation (Sonochemistry): Ultrasound induces acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures.[14] This can accelerate reactions, particularly in heterogeneous systems, often at a lower bulk reaction temperature than conventional heating.[14][15]
Data Presentation: Enhancing Reaction Efficiency
The choice of energy source can have a profound impact on reaction outcomes, especially for poorly reactive systems.
Table 1: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis of Dihydroquinolines Data synthesized from literature reports for illustrative purposes.[15][16]
| Method | Temperature (°C) | Time (hours) | Yield (%) |
| Conventional Heating | 60 | 3.0 - 4.5 | 70 - 82 |
| Microwave Irradiation | 100 | 0.2 - 0.5 | 88 - 95 |
| Ultrasound Irradiation | 60 | 1.0 - 1.5 | 90 - 97 |
Table 2: Effect of Catalyst System on a Sluggish C-S Bond Forming Cyclization Data synthesized from literature reports for illustrative purposes.[17]
| Catalyst System | Co-oxidant / Additive | Atmosphere | Yield (%) |
| Pd(PPh₃)₄ | None | N₂ | 6 |
| Pd(PPh₃)₄ | None | O₂ | 40 |
| Pd(PPh₃)₄ | Cu(OAc)₂ | O₂ | 72 |
| Pd(PPh₃)₄ | MnO₂ | O₂ | 85 - 95 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol is adapted for sterically hindered substrates where conventional heating is inefficient.[5]
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol) and the sterically hindered primary amine (1.1 mmol).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene, 3-5 mL).
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 15-30 minutes. Use the instrument's power control to maintain the target temperature.
-
Monitoring: After the initial irradiation period, cool the vial and check the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is incomplete, it can be irradiated for an additional period.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the desired substituted pyrrole.
Protocol 2: General Procedure for Phase-Transfer Catalyzed N-Alkylation
This protocol is useful for alkylating nitrogen heterocycles where the substrate or reagent has poor solubility in a single-phase system.[18]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle (e.g., indole, 10 mmol), the alkylating agent (e.g., benzyl bromide, 12 mmol), and the phase-transfer catalyst. A common catalyst is a quaternary ammonium salt like tetrabutylammonium bromide (TBAB, 0.5-1.0 mmol, 5-10 mol%).
-
Solvent Addition: Add a biphasic solvent system. For example, 20 mL of an organic solvent (e.g., toluene or dichloromethane) and 20 mL of a concentrated aqueous base solution (e.g., 50% w/v NaOH).
-
Reaction: Stir the biphasic mixture vigorously at a temperature between room temperature and 50 °C. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the starting heterocycle. Reactions are typically complete within 2-8 hours.
-
Work-up: After completion, stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asiaresearchnews.com [asiaresearchnews.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
unexpected rearrangement during pyrazolo[4,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically unexpected rearrangements, encountered during the synthesis of pyrazolo[4,3-b]pyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: I isolated an N-acyl hydrazone derivative instead of the expected pyrazolo[4,3-b]pyridine during a modified Japp-Klingemann reaction.
Question: During the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate from an ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate and an arenediazonium salt, I isolated a significant amount of an N-aryl-N-acetylhydrazone. What could be the cause of this unexpected rearrangement?
Answer: This is a known, albeit unusual, rearrangement involving a C-to-N migration of the acetyl group.[1][2] The reaction proceeds through an azo-intermediate. The presence of a mild nucleophilic base, intended to catalyze deacylation and subsequent cyclization, can instead facilitate this rearrangement.
Troubleshooting & Optimization:
-
Choice of Base: The choice of base is critical in controlling the outcome of this reaction. Strongly nucleophilic bases like NaOH or MeONa can lead to the desired product but may also cause side reactions with ester groups. Milder nucleophilic bases such as DABCO and secondary amines (e.g., pyrrolidine) have been observed to promote the formation of the rearranged N-acetylhydrazone byproduct.[1]
-
Reaction Monitoring: Time-course analysis of the reaction mixture by 1H NMR has shown that the rearranged N-acetylhydrazone can be an intermediate that converts to the desired pyrazolo[4,3-b]pyridine over time.[1] Therefore, extending the reaction time might favor the formation of the target product.
-
One-Pot Procedure: A one-pot procedure where azo-coupling, deacylation, and cyclization occur in a single step can be optimized to favor the desired product. The slow addition of the base can be crucial in managing the concentration of reactive intermediates and minimizing the rearrangement.
Issue 2: My synthesis yielded a mixture of pyrazolo[4,3-b]pyridine and its pyrazolo[4,3-c]pyridine regioisomer. How can I control the regioselectivity?
Question: I am attempting to synthesize a pyrazolo[4,3-b]pyridine via the cyclization of a 3-acylpyridine N-oxide tosylhydrazone, but I am obtaining a mixture of the [4,3-b] and [4,3-c] isomers. How can I favor the formation of the desired [4,3-b] isomer?
Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems. In the case of the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the reaction proceeds via nucleophilic attack of the hydrazone nitrogen at either the C2 or C4 position of the pyridine ring. The regioselectivity of this attack can be influenced by the choice of activating electrophile and the solvent.[3]
Troubleshooting & Optimization:
-
Electrophile/Activating Agent: The nature of the electrophilic additive used to activate the pyridine N-oxide can significantly direct the cyclization. For instance, using tosyl anhydride as the activating agent has been shown to favor the formation of the pyrazolo[3,4-b]pyridine isomer (analogous to the desired [4,3-b] isomer in this context) in a variety of solvents.[3]
-
Solvent Polarity: The polarity of the solvent can also play a role in directing the regioselectivity. In some cases, less polar solvents may favor one isomer over the other, although this can also impact the overall reaction yield. A solvent screen is recommended to find the optimal conditions for your specific substrate.[3]
-
Chromatographic Separation: If the formation of the regioisomeric byproduct cannot be completely suppressed, careful purification by column chromatography is necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically effective for separating such isomers.
Issue 3: I am concerned about a potential Dimroth rearrangement. Under what conditions might this occur and how can I avoid it?
Question: I am working on a synthetic route to a pyrazolo[4,3-b]pyridine derivative and I am aware of the possibility of a Dimroth rearrangement. What are the typical conditions that promote this rearrangement, and what steps can I take to prevent it?
Answer: The Dimroth rearrangement is a common isomerization in nitrogen-containing heterocyclic systems, involving the opening and closing of the ring, which can lead to a different, often more thermodynamically stable, isomeric scaffold.[4][5] This rearrangement is typically catalyzed by acid or base and can be accelerated by heat.[4][5]
Troubleshooting & Optimization:
-
pH Control: Careful control of the reaction pH is the most critical factor in preventing the Dimroth rearrangement. If your synthetic route involves either strongly acidic or basic conditions, consider if a milder alternative is feasible. The rate of rearrangement is often highly pH-dependent.[4]
-
Reaction Temperature: Since the Dimroth rearrangement can be promoted by heat, conducting the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times, especially under harsh pH or high-temperature conditions, can increase the likelihood of rearrangement. Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed.
-
Structural Considerations: The electronic nature of your molecule can also influence its susceptibility to rearrangement. The presence of electron-withdrawing groups can facilitate ring opening, a key step in the Dimroth mechanism.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on the Formation of Rearranged Products in Pyrazolo[4,3-b]pyridine Synthesis.
| Reaction Type | Base/Additive | Solvent | Temperature (°C) | Desired Product Yield (%) | Rearranged Product Yield (%) | Reference |
| Modified Japp-Klingemann | Pyrrolidine | Pyridine | RT | Variable | Significant formation of N-acetylhydrazone | [1] |
| Modified Japp-Klingemann | DABCO | Pyridine | RT | Variable | Significant formation of N-acetylhydrazone | [1] |
| Modified Japp-Klingemann | DBU/Pyrrolidine | Dichloromethane | RT | 85 | Not reported as isolated | [1][6] |
| Cyclization of 3-benzoylpyridine N-oxide tosylhydrazone | Tosyl Chloride/Et3N | Dichloromethane | RT | 82 (as [3,4-b] isomer) | 12 (as [4,3-c] isomer) | [3] |
| Cyclization of 3-benzoylpyridine N-oxide tosylhydrazone | Tosyl Anhydride/Et3N | Dichloromethane | RT | 85 (as [3,4-b] isomer) | 10 (as [4,3-c] isomer) | [3] |
| Cyclization of 3-benzoylpyridine N-oxide tosylhydrazone | Triflic Anhydride/Et3N | Dichloromethane | RT | 13 (as [3,4-b] isomer) | 83 (as [4,3-c] isomer) | [3] |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates: [1][6]
To a stirred solution of the corresponding ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1 mmol) and an appropriate arenediazonium tosylate (1.2 mmol) in dichloromethane (10 mL), DBU (3 mmol) and pyrrolidine (1 mmol) are added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Cyclization of 3-benzoylpyridine N-oxide tosylhydrazone: [3]
To a solution of 3-benzoylpyridine N-oxide tosylhydrazone (0.5 mmol) in dichloromethane (5 mL) is added an electrophilic additive (e.g., tosyl chloride, 0.55 mmol) and triethylamine (1.1 mmol). The mixture is stirred overnight at room temperature. The reaction mixture is then concentrated, and the products are separated and purified by column chromatography.
Visualizations
Caption: General experimental workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Caption: Competing pathways in the synthesis of pyrazolo[4,3-b]pyridines leading to the desired product or a rearranged byproduct.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Pyrazolopyridine Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyridines. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of pyrazolopyridine derivatives.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in multi-component reactions for pyrazolopyridine synthesis. Several factors can contribute to this issue.
Question: My three-component synthesis of a pyrazolopyridine derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can lead to low or no product yield. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst significantly influence the reaction outcome.[1]
-
Recommendation: Screen a variety of catalysts. While common acidic catalysts like acetic acid are effective, Lewis acids (e.g., ZrCl4) or heterogeneous nano-magnetic catalysts (e.g., Alg@SBA-15/Fe3O4, AC-SO3H) have demonstrated high efficiency.[1] Catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO3H), 5 mg was determined to be the optimal amount.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the kinetics of the reaction.[1]
-
Recommendation: Experiment with different solvents. While ethanol is commonly used, other solvents like methanol, or even solvent-free conditions, may be more suitable for your specific reaction.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1]
Issue 2: Formation of Regioisomers
The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]
Question: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of the desired product. How can I address this?
Answer:
Controlling regioselectivity is key to a successful synthesis. Here are some strategies:
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for precedents with similar molecules.[1]
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection, such as a gradient of hexane and ethyl acetate, is recommended.[1]
-
Recrystallization: If the regioisomers have different solubilities in a specific solvent system, fractional recrystallization can be an effective purification technique.[1]
-
Issue 3: Difficult Purification
The purification of pyrazolopyridines can be challenging due to their polarity and the presence of co-eluting byproducts.[1]
Question: I am struggling to purify my pyrazolopyridine product. What are the best practices?
Answer:
A systematic approach to purification is essential:
-
Work-up Procedure: A proper work-up is crucial for removing catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before concentration.[1]
-
Column Chromatography:
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazolopyridine synthesis?
A1: A range of catalysts can be employed, including:
-
Homogeneous Acid Catalysts: Acetic acid is commonly used, sometimes in combination with triethylamine to achieve higher yields.[2]
-
Lewis Acids: Zirconium tetrachloride (ZrCl4) has been shown to be effective.
-
Heterogeneous Catalysts: These are gaining popularity due to their ease of separation and potential for reusability. Examples include:
-
Organocatalysts: L-proline has been used to facilitate the initial condensation step.[2]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The optimal catalyst depends on the specific substrates and desired reaction conditions. It is often necessary to screen several catalysts. For green and sustainable synthesis, heterogeneous catalysts that can be easily recovered and reused are often preferred.[3]
Q3: Can heterogeneous catalysts be reused?
A3: Yes, one of the key advantages of many heterogeneous catalysts is their reusability. For example, the Alg@SBA-15/Fe3O4 nanocatalyst can be easily separated from the reaction mixture using an external magnet and has been shown to be reusable for several consecutive runs without a significant loss of activity.[3]
Q4: What is a typical work-up procedure for a pyrazolopyridine synthesis?
A4: A general work-up procedure involves:
-
Quenching the reaction (if necessary).
-
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, chloroform).[1]
-
Washing the organic layer with water and then brine to remove water-soluble impurities and salts.[1]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[1]
-
Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude product.[1]
-
Purifying the crude product by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Comparison of Selected Catalysts for Pyrazolopyridine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 5-aminopyrazole, 1,3-dicarbonyl compounds | Acetic Acid | 150-160 | 15-20 min | 65-88 | [2] |
| Acetic Acid / Triethylamine | 5-aminopyrazole, 1,3-dicarbonyl compounds | Acetic Acid | 150-160 | 15-20 min | 86-98 | [2] |
| L-proline | Aldehyde, Ketone, 3-aminopyrazole | Ethanol | 80 | 30-60 min | High | [2] |
| Alg@SBA-15/Fe3O4 | Ethyl acetoacetate, hydrazine hydrate, 3-nitrobenzaldehyde, ammonium acetate | Ethanol | Room Temp. | 20-30 min | 90-97 | [3] |
| AC-SO3H | 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, aniline | Ethanol | Room Temp. | 3 h | up to 97 | [5] |
| Copper(II) acetylacetonate | Chalcone derivative, 5-amino-3-methyl-1-phenylpyrazole | Chloroform | Room Temp. | 48 h | 94 | [4] |
| Tetrapropylammonium bromide (TPAB) | Arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, cyclic 1,3-dicarbonyls | Water | 80 | - | 90-98 | [6] |
Experimental Protocols
Detailed Methodology for a Four-Component Synthesis of a Pyrazolopyridine Derivative using Alg@SBA-15/Fe3O4 Nanocatalyst
This protocol is adapted from a reported procedure and serves as a representative example.[3]
Materials:
-
Ethyl acetoacetate (2.0 mmol)
-
Hydrazine hydrate (2.0 mmol)
-
3-Nitrobenzaldehyde (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Alg@SBA-15/Fe3O4 nanocatalyst (0.02 g)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).
-
Catalyst Addition: Add the Alg@SBA-15/Fe3O4 nanocatalyst (0.02 g) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 20-30 minutes), add water to the reaction mixture to precipitate the pure product.
-
Isolation: Filter the solid product and wash it with additional water. Further purification is often not necessary.
-
Catalyst Recovery: The Alg@SBA-15/Fe3O4 catalyst can be recovered from the filtrate using an external magnet. The recovered catalyst should be washed with ethanol and dried in an oven at 55 °C for 6 hours before reuse.[3]
Visualizations
Caption: A general experimental workflow for the synthesis of pyrazolopyridines.
Caption: A decision tree for troubleshooting poor yield in pyrazolopyridine synthesis.
Caption: A plausible mechanism for the catalyzed synthesis of pyrazolopyridines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant biological and pharmaceutical interest. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a comparative overview of three prominent synthetic routes to this important core, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Comparison of Synthetic Routes
The selection of a synthetic route for a specific pyrazolo[4,3-b]pyridine derivative will depend on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes key quantitative data for the three discussed methods.
| Synthesis Route | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| Route 1: From 2-Chloro-3-nitropyridines | 2-Chloro-3-nitropyridine, Ethyl acetoacetate, Arenediazonium tosylate, Pyrrolidine | 1. NaH, THF, 0 °C to rt2. MeCN, Pyridine, rt, 5-60 min3. Pyrrolidine, 40 °C, 15-90 min | 63 - 88[1][2] | High yields, operational simplicity, use of stable arenediazonium tosylates, one-pot potential for the final steps.[1][2] | Multi-step process, requires handling of potentially hazardous reagents like sodium hydride. |
| Route 2: Friedländer-Type Condensation | N-Boc-4-aminopyrazole-5-carbaldehyde, α-Methylene ketones | Acetic acid, Pyrrolidine, Reflux | Not specified | Direct construction of the pyridine ring, potential for diverse substitution at the 5- and 7-positions depending on the ketone used.[3] | Limited quantitative data available in the literature, requires synthesis of the pyrazole aldehyde precursor. |
| Route 3: From 4-Aminopyrazoles and Malononitrile | 4-Aminopyrazole derivative, Malononitrile | Ethanol, Triethylamine, Reflux, 4 h | Not specified | Utilizes readily available starting materials. | Limited examples and yield data specifically for the pyrazolo[4,3-b]pyridine isomer. |
Experimental Protocols
Route 1: Synthesis from 2-Chloro-3-nitropyridines via SNAr and Modified Japp-Klingemann Reaction
This route involves an initial nucleophilic aromatic substitution (SNAr) of a 2-chloro-3-nitropyridine with a β-ketoester, followed by a modified Japp-Klingemann reaction with an arenediazonium salt and subsequent cyclization.[1][2]
Step 1: Synthesis of Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate
To a suspension of sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous THF at 0 °C is added a solution of ethyl acetoacetate (1.1 eq) in THF. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of a solution of the corresponding 2-chloro-3-nitropyridine (1.0 eq) in THF. The reaction is stirred at room temperature until complete consumption of the starting materials. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Step 2: One-Pot Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
To a solution of the ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1.0 eq) in acetonitrile are added the appropriate aryldiazonium tosylate (1.1 eq) and pyridine (1.0 eq). The reaction mixture is stirred at room temperature for 5–60 minutes. Subsequently, pyrrolidine (4.0 eq) is added, and the mixture is stirred at 40 °C for another 15–90 minutes. After cooling to room temperature, the reaction mixture is poured into 1N hydrochloric acid and extracted with chloroform. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.[2]
Route 2: Friedländer-Type Condensation of N-Boc-4-aminopyrazole-5-carbaldehydes with Ketones
This method constructs the pyridine ring by condensing an N-protected 4-aminopyrazole-5-carbaldehyde with a ketone containing an α-methylene group.[3]
General Procedure:
A mixture of the N-Boc-4-aminopyrazole-5-carbaldehyde (1.0 eq), the respective ketone (1.2 eq), and a catalytic amount of pyrrolidine in acetic acid is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired pyrazolo[4,3-b]pyridine.
Route 3: Synthesis from 4-Aminopyrazoles and Malononitrile
This approach involves the construction of the pyridine ring through the reaction of a 4-aminopyrazole derivative with malononitrile, leading to a 7-aminopyrazolo[4,3-b]pyridine-6-carbonitrile.
General Procedure:
A mixture of the 4-aminopyrazole derivative (1.0 eq), malononitrile (1.0 eq), and triethylamine (1.0 eq) in ethanol is refluxed for 4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The crude product is then collected and can be recrystallized from a suitable solvent like ethanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes for pyrazolo[4,3-b]pyridines.
Caption: Route 1: Synthesis from 2-Chloro-3-nitropyridines.
Caption: Route 2: Friedländer-Type Condensation.
Caption: Route 3: From 4-Aminopyrazoles and Malononitrile.
References
A Comparative Guide to Pyrazolo[4,3-b]pyridine Inhibitors and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine inhibitors, with a primary focus on their role as kinase inhibitors. For a comprehensive comparison, this guide also examines related pyrazolo[4,3-c]pyridine and pyrazolo[4,3-d]pyrimidine scaffolds, highlighting the impact of isomeric and core structural changes on biological activity.
Pyrazolo[4,3-b]pyridine Inhibitors of c-Met Kinase
The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines has been developed as potent and selective c-Met inhibitors. The SAR for this series reveals several key features that govern their inhibitory activity.
Structure-Activity Relationship (SAR) of 1-Sulfonyl-pyrazolo[4,3-b]pyridine c-Met Inhibitors
The inhibitory activity of this class of compounds is significantly influenced by substitutions on the pyrazolo[4,3-b]pyridine core and the sulfonyl group. The general structure involves a sulfonyl group at the 1-position of the pyrazole ring and various substituents on the pyridine ring.
Table 1: SAR of 1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors [1]
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 9 | H | 4-fluorophenyl | 15.3 |
| 10 | H | 2,4-difluorophenyl | 8.7 |
| 11 | H | 2-fluoro-4-chlorophenyl | 5.4 |
| 28 | 3-morpholinopropoxy | 2,4-difluorophenyl | 1.2 |
| 46 | 3-(4-methylpiperazin-1-yl)propoxy | 2,4-difluorophenyl | 0.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(15), 2859-2863.[1]
The data indicates that the introduction of a sulfonyl group at the 1-position of the pyrazolo[4,3-b]pyridine core is a key modification for c-Met inhibitory activity. Furthermore, substitutions at the R1 position with solubilizing groups, such as morpholinopropoxy and methylpiperazin-1-yl)propoxy, significantly enhance the potency.
Comparative Scaffolds: Pyrazolo[4,3-c]pyridines and Pyrazolo[4,3-d]pyrimidines
To provide a broader context for the SAR of pyrazolo[4,3-b]pyridines, this section explores the inhibitory activities of related heterocyclic systems.
Pyrazolo[4,3-c]pyridine Inhibitors of PEX14-PEX5 Protein-Protein Interaction
A series of pyrazolo[4,3-c]pyridines has been identified as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a target for trypanocidal drug discovery.
Table 2: SAR of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors [2]
| Compound | R1 | R2 | TbPEX14-PEX5 EC50 (µM) |
| 1 | Phenyl | H | 265 |
| 2 (N-2 regioisomer) | Phenyl | H | >1000 |
| 3 | H | H | 439 |
| 13 | Phenyl | 4-methoxyphenyl | 4.8 |
| 29 | Phenyl | 4-methoxy-naphthalen-1-yl | 0.9 |
Data extracted from Journal of Medicinal Chemistry, 2020, 63(2), 847-879.[2]
The SAR for this series highlights the critical importance of the substitution pattern on the pyrazole ring, with the N-1 regioisomer being significantly more active. Elaboration of the R2 position with larger aromatic systems, such as a 4-methoxy-naphthalen-1-yl group, leads to a substantial increase in potency.
Pyrazolo[4,3-d]pyrimidine Microtubule Targeting Agents
Pyrazolo[4,3-d]pyrimidines have been investigated as inhibitors of tubulin polymerization, a key mechanism for anticancer agents.
Table 3: SAR of Pyrazolo[4,3-d]pyrimidine Derivatives as Tubulin Polymerization Inhibitors [3]
| Compound | R | Tubulin Polymerization IC50 (µM) |
| 9 | 4-methoxyphenyl | 0.45 |
| 11 | 4-ethoxyphenyl | 0.42 |
| 12 | 4-propoxyphenyl | 0.49 |
| 13 | 4-isopropoxyphenyl | 0.42 |
| 14 | 4-isobutoxyphenyl | ~1 |
Data extracted from a study on novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[3]
In this series, the nature of the alkoxy substituent at the 4-position of the phenyl ring plays a role in modulating the inhibitory activity against tubulin polymerization, with shorter chain alkoxy groups generally favoring higher potency.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of the described inhibitors.
ADP-Glo™ Kinase Assay (for c-Met Inhibition)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][5][6][7][8]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant c-Met kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
Assay plates (white, 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, substrate, and c-Met enzyme.
-
Add test compounds at various concentrations to the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Proliferation Assay (for Cellular Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.[10]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the evaluation of pyrazolo[4,3-b]pyridine inhibitors.
Caption: c-Met Signaling Pathway and Inhibition.
Caption: General SAR Study Workflow.
References
- 1. Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent heterocyclic scaffolds, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, which are integral to the development of novel kinase inhibitors. This analysis is supported by experimental data from peer-reviewed studies, with a focus on their inhibitory activities against various kinase targets implicated in cancer and inflammatory diseases.
Introduction
Pyrazolopyridines, bicyclic aromatic compounds containing a fused pyrazole and pyridine ring, have emerged as a "privileged scaffold" in medicinal chemistry. Their structural versatility and ability to form key interactions with the ATP-binding site of kinases have led to the development of numerous potent and selective inhibitors. The constitutional isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, have both been extensively explored as core structures for targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), among others. This guide aims to delineate the inhibitory profiles and experimental validation of compounds derived from these two scaffolds.
Data Presentation: A Comparative Analysis of Inhibitory Activities
The following tables summarize the quantitative data for representative inhibitors from both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine classes, categorized by their primary kinase targets.
Table 1: Pyrazolo[4,3-b]pyridine Inhibitors - In Vitro Inhibitory Activity
| Compound ID | Target Kinase | IC50 | Assay Type | Reference |
| 39 | ITK | Similar to indazole counterpart | Enzymatic | [1] |
| 37 | c-Met | Potent (nanomolar range) | Enzymatic | [1] |
| Glumetinib | c-Met | In clinical trials | Enzymatic | [1] |
Table 2: Pyrazolo[3,4-b]pyridine Inhibitors - In Vitro Inhibitory Activity
| Compound ID | Target Kinase | IC50 | Assay Type | Reference |
| 8 | CDK2/cyclin A2 | 0.65 µM | Enzymatic | [2] |
| BMS-265246 (21h) | CDK1/cycB | 6 nM | Enzymatic | [3] |
| BMS-265246 (21h) | CDK2/cycE | 9 nM | Enzymatic | [3] |
| 15y | TBK1 | 0.2 nM | Enzymatic | [4] |
| C03 | TRKA | 56 nM | HTRF Assay | [5] |
| Compound 8c | Topoisomerase IIα | Significant inhibition | DNA relaxation assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of these inhibitors.
Kinase Inhibition Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for TRK Inhibitors):
This assay is commonly used to measure kinase activity in a high-throughput format.
-
Reaction Setup: The kinase, substrate (e.g., a biotinylated peptide), and ATP are combined in a reaction buffer.
-
Compound Addition: The pyrazolo[3,4-b]pyridine inhibitor (e.g., C03) is added at varying concentrations.[5]
-
Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: A detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., XL665) is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorophore in close proximity, resulting in a FRET signal that is measured on a compatible plate reader. The signal is inversely proportional to the inhibitor's activity.
In Vitro CDK2/cyclin A2 Kinase Assay:
This assay quantifies the inhibitory effect of compounds on the activity of the CDK2/cyclin A2 complex.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing purified active CDK2/cyclin A2 enzyme, a suitable substrate (e.g., histone H1), and ATP.
-
Inhibitor Addition: Test compounds, such as pyrazolo[3,4-b]pyridine derivatives, are added to the reaction mixture at a range of concentrations.[2]
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
-
Quantification of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as a filter-binding assay with radiolabeled ATP ([γ-³²P]ATP) or an antibody-based method like ELISA.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Assays
Antiproliferative Activity Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effect of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine inhibitors for a specified period (e.g., 72 hours).[2]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability is determined.
mRNA Detection of TBK1 Downstream Genes:
This method is used to confirm the on-target effect of TBK1 inhibitors within a cellular context.
-
Cell Culture and Treatment: Human monocyte THP-1 cells or murine macrophage RAW264.7 cells are cultured and stimulated to activate the TBK1 pathway. The cells are then treated with the pyrazolo[3,4-b]pyridine TBK1 inhibitor (e.g., 15y).[4]
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of TBK1 downstream genes (e.g., IFN-stimulated genes) are quantified by real-time PCR using specific primers.
-
Data Analysis: The relative gene expression is normalized to a control gene (e.g., β-actin) using the 2-ΔΔCq method.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these inhibitors and a general experimental workflow for inhibitor characterization.
Caption: Simplified CDK signaling pathway for cell cycle progression.
Caption: Overview of the TRK receptor signaling pathway.
Caption: The TBK1 signaling pathway in innate immunity.
Caption: General experimental workflow for inhibitor development.
Conclusion
Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have proven to be highly valuable in the design of potent kinase inhibitors. The available data suggests that the pyrazolo[3,4-b]pyridine core has been more extensively explored, leading to the discovery of highly potent inhibitors against a broader range of kinases, including CDKs, TBK1, and TRKs, with some compounds demonstrating nanomolar to sub-nanomolar efficacy. The pyrazolo[4,3-b]pyridine scaffold has also yielded promising inhibitors, particularly against c-Met.
The choice of scaffold for a drug discovery program will ultimately depend on the specific kinase target, the desired selectivity profile, and the potential for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a solid foundation for researchers to compare these two important chemical series and to inform the design of future kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
Validating the Structure of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Comparative Guide to HRMS and Other Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical research. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural validation of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data from analogous structures and detail the experimental protocols for robust structural elucidation.
This compound, with the molecular formula C₈H₇N₃O₂, possesses a calculated monoisotopic mass of 177.053826475 Da.[1] Its fused pyrazole and pyridine ring system makes it a valuable scaffold in the development of novel therapeutic agents. Accurate structural confirmation is paramount to understanding its chemical properties and biological activity.
High-Resolution Mass Spectrometry (HRMS) for Structural Validation
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. This allows for the determination of the elemental composition of a molecule, providing a fundamental piece of evidence for its structure.
Expected HRMS Data for this compound
The primary ion observed in positive-mode electrospray ionization (ESI) HRMS would be the protonated molecule, [M+H]⁺. The high-resolution capabilities of the instrument allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Calculated Monoisotopic Mass (M) | 177.05383 Da |
| Ion Species | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 178.06165 Da |
| Allowable Mass Error | < 5 ppm |
Table 1: Expected High-Resolution Mass Spectrometry data for the structural validation of this compound.
The workflow for validating the structure using HRMS is a systematic process, beginning with sample preparation and culminating in data analysis that confirms the elemental composition.
Comparison with Alternative Analytical Techniques
While HRMS provides crucial information about the elemental composition, it does not directly reveal the connectivity of atoms or the three-dimensional arrangement of the molecule. For a comprehensive structural elucidation, HRMS is often used in conjunction with other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Information Provided | Elemental composition (Molecular Formula) | Atom connectivity (2D structure), stereochemistry | 3D molecular structure and packing in the solid state |
| Sample Requirements | Small amount (µg to ng), soluble | Milligram quantities, soluble, pure | Single, high-quality crystal |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes to hours per experiment) | Slow (hours to days) |
| Structural Insight | Confirms elemental makeup | Detailed information on the chemical environment of each atom | Unambiguous determination of bond lengths, angles, and stereochemistry |
| Limitations | Does not distinguish between isomers with the same formula | Can be complex to interpret for complex molecules; may not provide absolute configuration | Crystal growth can be a significant bottleneck |
Table 2: Comparison of HRMS with NMR and X-ray crystallography for the structural elucidation of this compound.
The decision-making process for choosing the appropriate analytical technique is guided by the specific information required at each stage of research.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of this compound and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.
-
To promote protonation in positive ion mode, add 0.1% (v/v) formic acid to the final solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumental Parameters (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full Scan
-
Resolution: > 10,000 FWHM
Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the accurate m/z of this peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the experimentally determined elemental composition with the theoretical formula (C₈H₈N₃O₂ for the [M+H]⁺ ion). A mass error of less than 5 ppm is typically considered acceptable for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the connectivity of atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Experiments:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between protons and carbons.
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound.
Procedure:
-
Grow a single, high-quality crystal of the compound. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Mount the crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
References
A Comparative Analysis of Anticancer Activity: Pyrazole vs. Pyridine Derivatives
A deep dive into the therapeutic potential of two nitrogen-containing heterocyclic scaffolds in oncology.
In the relentless pursuit of novel and effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, pyrazole and pyridine derivatives have garnered significant attention for their potent and diverse anticancer activities. This guide provides a comparative analysis of the anticancer properties of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation cancer treatments.
At a Glance: Pyrazole vs. Pyridine Derivatives in Oncology
| Feature | Pyrazole Derivatives | Pyridine Derivatives |
| Core Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. | Six-membered aromatic ring with one nitrogen atom. |
| Primary Anticancer Mechanisms | Kinase inhibition (EGFR, CDK, BTK, PI3K), tubulin polymerization inhibition, DNA binding.[1][2] | Kinase inhibition (VEGFR-2), histone deacetylase (HDAC) inhibition, induction of apoptosis.[3][4] |
| Key Strengths | Broad-spectrum activity, structural versatility allowing for fine-tuning of activity and selectivity.[1][2] | Established role in FDA-approved drugs, potent activity against various cancer types.[3][5] |
| Representative FDA-Approved Drugs | Axitinib, Ruxolitinib, Crizotinib | Sorafenib, Sunitinib, Imatinib |
Quantitative Comparison of In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyrazole and pyridine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Pyrazole Derivatives: IC50 Values (µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | Reference Drug |
| Compound 43 | 0.25 | - | - | - | Doxorubicin (0.95)[1] |
| Compound 59 | - | 2 | - | - | Cisplatin (5.5)[1] |
| Compound 25 | - | - | - | 3.17 - 6.77 | Axitinib[1] |
| Compounds 31 & 32 | - | - | - | 42.79 & 55.73 | -[1] |
| Compound 41 | 1.937 (µg/mL) | 3.695 (µg/mL) | - | - | Doxorubicin (4.162, 3.832 µg/mL)[1] |
| Compound 42 | - | - | 2.914 (µg/mL) | - | Doxorubicin (3.676 µg/mL)[1] |
| Compound 35 | 6.71 | 3.53 | - | - | -[1] |
| Compound 36 (CDK2) | - | - | - | - | - (IC50 = 0.199)[1] |
| Compound b17 | - | 3.57 | - | - | Cisplatin (8.45)[6] |
| Compound 11 | - | - | - | - | AsPC-1 (16.8), U251 (11.9)[7] |
Pyridine Derivatives: IC50 Values (µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference Drug |
| Compounds 8e & 8n | 0.22 & 1.88 | - | - | - | Doxorubicin (1.93)[8] |
| Compound 1 & 2 | - | ~µM range | - | - | -[4] |
| Pyridone analogues | ~0.008 - 0.015 | - | - | ~0.008 - 0.015 | Cisplatin (~50), Doxorubicin[9] |
| Thiazole derivatives | ~0.05 - 0.12 | - | - | ~0.05 - 0.12 | -[9] |
| Compound 3 (HL-60) | - | - | - | - | >50 (pseudo-normal cells)[10] |
| -OCH3 substituted | - | - | - | 10.57 | -[11] |
| -OH substituted | - | - | - | 16.74 | -[11] |
Experimental Protocols: A Look at the Methodologies
The data presented above is primarily derived from in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole or pyridine derivatives) and a reference drug for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anticancer activity of these compounds can provide a clearer understanding of their mechanisms.
Figure 1: Simplified signaling pathways for the anticancer activity of pyrazole and pyridine derivatives.
Figure 2: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
Conclusion and Future Directions
Both pyrazole and pyridine derivatives have demonstrated significant promise as scaffolds for the development of novel anticancer agents.[1][5] Pyrazoles exhibit a remarkable breadth of activity against various targets, while pyridines are well-established in clinically successful drugs.[1][3] The data presented herein, collated from numerous studies, underscores the potent cytotoxic effects of both classes of compounds against a range of cancer cell lines.
Future research should focus on head-to-head comparative studies under standardized conditions to provide a more definitive assessment of their relative potencies and selectivities. Furthermore, the exploration of hybrid molecules incorporating both pyrazole and pyridine moieties could lead to the discovery of compounds with synergistic or enhanced anticancer activities. The continued investigation into their mechanisms of action will be crucial for the rational design of more effective and less toxic cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. irjet.net [irjet.net]
Comparative Analysis of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Ligands as Kinase Inhibitors
Introduction: The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, the 1H-pyrazolo[3,4-b]pyridine isomer has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors for anticancer therapies.[1][2] Molecular docking is a crucial computational tool that predicts the binding orientation and affinity of these ligands within the active site of a target protein, thereby guiding the design and optimization of more potent and selective inhibitors.
This guide provides a comparative analysis of molecular docking studies from two recent publications on 1H-pyrazolo[3,4-b]pyridine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] The comparison focuses on the docking methodologies, key quantitative findings, and their correlation with experimental biological data.
Comparative Analysis of Molecular Docking Studies
The following tables summarize the key parameters of the molecular docking protocols and the corresponding results from two selected studies. This allows for a direct comparison of the computational approaches and their outcomes.
Table 1: Comparison of Molecular Docking Protocols for CDK2
| Parameter | Study A: Shaban et al. (2021) | Study B: Elkotamy et al. (2025) |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 2 (CDK2) |
| PDB ID | 1HCK | 6GU6 |
| Software | Molecular Operating Environment (MOE) | Schrödinger Suite (Maestro) |
| Protein Preparation | Protonation, energy minimization | Protein Preparation Wizard (assigning bond orders, adding hydrogens, creating disulfide bonds, capping termini, deleting waters beyond 5 Å from het groups, generating protonation states at pH 7.0 ± 2.0, minimizing the complex) |
| Ligand Preparation | Built using MOE builder, energy minimized | LigPrep module (generating possible ionization states at pH 7.0 ± 2.0, desalting, generating tautomers, specifying chiralities, energy minimization using OPLS3e force field) |
| Docking Algorithm | Triangle Matcher | Glide (Standard Precision - SP) |
| Scoring Function | London dG | GlideScore |
| Validation | Redocking of the co-crystallized ligand | Validation not explicitly stated |
Table 2: Comparison of Docking Results and Experimental Data against CDK2
| Ligand (Study) | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) |
| Compound 8 (Study A) | Not explicitly stated in numerical values | Gln131, Leu83, Asp86 | 0.65 |
| Roscovitine (Reference in A) | Not explicitly stated in numerical values | Leu83, Lys33 | 0.394 |
| Compound 6b (Study B) | -6.53 | Leu83, Ile10, Gln131, Asp145 | 0.27 |
| Staurosporine (Reference in B) | -11.02 | Leu83, Glu81, Gln131, Asp145 | Not specified for CDK2 |
Detailed Experimental Protocols
Study A: Shaban et al. (2021) Molecular Docking Protocol
The molecular docking study was performed using the Molecular Operating Environment (MOE) software. The 3D crystal structure of the CDK2 protein was obtained from the Protein Data Bank (PDB ID: 1HCK). The protein was prepared for docking by protonating the structure and performing an energy minimization step. The pyrazolo[3,4-b]pyridine ligands were built using the MOE builder interface and their energy was also minimized. The docking process utilized the Triangle Matcher algorithm for placing the ligands into the active site. The London dG scoring function was used to estimate the binding affinity of the docked poses. The interactions of the most stable poses with the amino acid residues in the active site were then analyzed.[3]
Study B: Elkotamy et al. (2025) Molecular Docking Protocol
In this study, molecular docking was carried out using the Schrödinger Suite. The crystal structure of CDK2 was retrieved from the PDB (ID: 6GU6). The protein was prepared using the Protein Preparation Wizard in Maestro, which involved assigning bond orders, adding hydrogens, creating disulfide bonds, capping the termini, and deleting water molecules beyond 5 Å from the hetro-groups. The protonation states of the residues were generated at a pH of 7.0 ± 2.0, followed by energy minimization of the complex. The ligands were prepared using the LigPrep module, which generated various ionization states at a pH of 7.0 ± 2.0, desalted the structures, and produced tautomers and specified chiralities. The energy of the ligands was minimized using the OPLS3e force field. The docking was performed using the Glide module in Standard Precision (SP) mode. The resulting poses were evaluated using the GlideScore, and the best-docked pose for each ligand was analyzed for its interactions with the protein.[5][6]
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking experiment and the biological pathway involving the target protein, CDK2.
Caption: A generalized workflow for molecular docking studies.
Caption: Role of CDK2 in cell cycle progression and its inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
single crystal X-ray diffraction analysis of pyrazolopyridine derivatives
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of Pyrazolopyridine Derivatives
This guide provides a comparative analysis of the single crystal X-ray diffraction data for three distinct pyrazolopyridine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of this important class of heterocyclic compounds. The guide details the crystallographic parameters, experimental protocols for synthesis and data collection, and a visual representation of the experimental workflow.
Introduction to Pyrazolopyridine Derivatives and X-ray Crystallography
Pyrazolopyridines are bicyclic heterocyclic compounds that consist of a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific three-dimensional arrangement of atoms within a pyrazolopyridine derivative, as determined by single crystal X-ray diffraction, is crucial for understanding its structure-activity relationship (SAR) and for the rational design of more potent and selective therapeutic agents.
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom, revealing detailed insights into bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis of Pyrazolopyridine Derivatives
This guide compares the crystallographic data of three pyrazolopyridine derivatives:
-
Compound I: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Compound II: 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile
-
Compound III: 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
The key crystallographic data for these compounds are summarized in the table below, allowing for a direct comparison of their solid-state structures.
Data Presentation
| Parameter | Compound I: 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Compound II: 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile | Compound III: 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
| Formula | C₆H₄IN₃ | C₂₀H₁₄N₆O₂ | C₁₇H₁₇N₅ |
| Molecular Weight | 245.02 | 370.37 | 291.36 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 10.7999(13) | 16.470(11) | 5.1450(2) |
| b (Å) | 7.7939(9) | 9.742(7) | 15.1359(7) |
| c (Å) | 17.406(2) | 23.46(2) | 19.5828(9) |
| α (˚) | 90 | 90 | 90 |
| β (˚) | 101.748(2) | 105.857(8) | 96.547(4) |
| γ (˚) | 90 | 90 | 90 |
| Volume (ų) | 1434.5(3) | 3621(5) | 1515.05(12) |
| Z | 8 | 8 | 4 |
| Temperature (K) | 150 | 294(2) | 293(2) |
| CCDC Number | 1000735 | Not specified | 1423566 |
The comparison of these three derivatives reveals variations in their crystal packing and molecular geometry, influenced by the different substituents on the pyrazolopyridine core. For instance, the presence of the bulky iodo-substituent in Compound I and the nitro-phenyl group in Compound II significantly affects the intermolecular interactions and the overall crystal lattice.
Experimental Protocols
Synthesis and Crystallization
Compound I: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Synthesis: To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 ml), iodine (18.7 g, 73.6 mmol) was added, followed by KOH (6.6 g, 118.0 mmol). The mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into brine and extracted with ethyl acetate. The organic extract was washed with brine and aqueous Na₂SO₄, dried, and concentrated under vacuum. The residue was purified by recrystallization from CH₂Cl₂ and hexane to yield the final product.
-
Crystallization: Single crystals suitable for X-ray diffraction were grown from a CH₂Cl₂ solution layered with hexane at room temperature.
Compound II: 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile
-
Synthesis: A mixture of 1-phenyl-3-methyl-5-aminopyrazole (1.74 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 ml) was refluxed for 4 hours. The solid product that precipitated upon cooling was collected by filtration and recrystallized from ethanol.
-
Crystallization: Slow evaporation of an ethanol/DMF solution of the compound at room temperature yielded single crystals suitable for X-ray analysis.
Compound III: 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Synthesis: A mixture of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.28 g, 1 mmol) and an excess of propylamine (10 mmol) was heated in a sealed tube at 120 °C for 8 hours. After cooling, the reaction mixture was poured into water and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol.
-
Crystallization: Colorless single crystals were obtained by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane.
Single Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected at a specified temperature (see table) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The collected data were processed using standard software packages for cell refinement, data reduction, and absorption correction. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Mandatory Visualization
Caption: Experimental workflow for single crystal X-ray diffraction analysis.
Conclusion
This comparative guide highlights the utility of single crystal X-ray diffraction in the structural characterization of pyrazolopyridine derivatives. The presented data demonstrates how modifications to the core scaffold influence the crystallographic parameters. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and structural analysis of novel pyrazolopyridine-based compounds, aiding in the development of new therapeutic agents with improved efficacy and selectivity.
A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2][3] As bioisosteres of adenine, these heterocyclic compounds effectively compete with ATP for binding to the kinase hinge region, a critical interaction for inhibiting kinase activity.[1][4][5] The arrangement of nitrogen atoms within the bicyclic system, which defines the specific isomer, plays a crucial role in determining the potency and selectivity of these inhibitors. This guide provides a comparative analysis of the kinase inhibitory profiles of different pyrazolopyridine isomers, supported by experimental data from the literature.
Data Presentation: Comparative Kinase Inhibition
The inhibitory activity of different pyrazolopyridine isomers is highly dependent on the specific isomer and the substitutions on the core scaffold. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different pyrazolopyridine isomer classes against various kinases. This data, compiled from multiple studies, highlights the diverse targeting capabilities of this compound family.
| Isomer Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridine | CSK Inhibitor (Compound 28) | CSK | < 3 | [1] |
| RET Inhibitor (Selpercatinib) | RET | 0.4 | [1] | |
| Pyrazolo[3,4-b]pyridine | TRK Inhibitor (Compound C03) | TRKA | 56 | [6][7] |
| TBK1 Inhibitor (Compound 15y) | TBK1 | 1.0 (IC50) | [8] | |
| ITK Inhibitor (Compound 39) | ITK | (Potent, specific value not stated) | [1] | |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI Inhibitor | (Not a kinase) | (Active in AlphaScreen) | [9] |
| Pyrazolo[3,4-d]pyrimidine * | SRC Inhibitor (eCF506) | SRC | < 1 | [10] |
| PI3Kα Inhibitor (Compound 50) | PI3Kα | 2.6 | [5] | |
| FLT3/VEGFR2 Inhibitor (Compound 33) | FLT3 | (Potent, specific value not stated) | [11] |
*Note: Pyrazolo[3,4-d]pyrimidine is a closely related and frequently studied scaffold, included here for comparative purposes.[4][5][12]
Experimental Protocols
The following is a generalized protocol for a biochemical kinase inhibition assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for quantifying kinase activity.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., Allophycocyanin, APC) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (e.g., pyrazolopyridine isomers) dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Assay Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the microplate wells. b. Add 2.5 µL of a solution containing the kinase and the biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration typically near the Km for the specific kinase). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: a. Stop the kinase reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a stop buffer (e.g., assay buffer with EDTA). b. Incubate the plate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate and the streptavidin to bind to the biotin tag.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission due to FRET). b. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Data Analysis: a. Normalize the data using control wells (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor or no enzyme). b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Mandatory Visualization
Caption: Simplified kinase signaling pathway and mechanism of ATP-competitive inhibition.
Caption: A typical experimental workflow for a kinase inhibition assay.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
A Comparative Guide to the In Vitro Biological Evaluation of Novel Pyrazolo[4,3-b]pyridine Compounds
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the in vitro biological evaluation of novel pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives, with a primary focus on their anticancer properties. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of various novel pyrazolo[4,3-b]pyridine and related compounds against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, allows for a direct comparison of the cytotoxic potential of these compounds.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | A-549 (Lung) IC50 (µM) | HEPG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| 8b | 2.9 | 2.6 | 2.3 | [1][2][3] |
Table 2: In Vitro Anticancer and TrKA Inhibitory Activity of Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MCF7 (Breast) IC50 (µg/mL) | HepG2 (Liver) IC50 (µg/mL) | HCT116 (Colon) IC50 (µg/mL) | TrKA Inhibition IC50 (µg/mL) | Reference |
| 7b | - | - | - | 0.064 ± 0.0037 | [4] |
| 16c | - | - | - | 0.047 ± 0.0027 | [4] |
| Larotrectinib (Standard) | - | - | - | 0.034 ± 0.0021 | [4] |
Table 3: Tubulin Polymerization Inhibitory Activity of N1-methyl Pyrazolo[4,3-d]pyrimidines
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| 9 | 0.45 | [5] |
| 11 | 0.42 | [5] |
| 12 | 0.49 | [5] |
| 13 | 0.42 | [5] |
| 14 | ~1 | [5] |
| 15 | - | [5] |
| 16 | ~1 | [5] |
Table 4: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivative 8c
| Cell Line Panel | GI50 MG-MID (µM) | GI50 Range (µM) | Reference |
| NCI-60 | 1.33 | 0.54–2.08 | [6] |
Table 5: Mps1 Kinase Inhibitory Potency of Pyrazolo[3,4-b]pyridine Derivative 31
| Compound | Mps1 Kinase IC50 (nM) | Reference |
| 31 | 2.596 | [7] |
Table 6: TBK1 Inhibitory Potency of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | TBK1 IC50 (nM) | Reference |
| 15i | 8.5 | [8] |
| 15t | 0.8 | [8] |
| 15y | 0.2 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays cited in the evaluation of these novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control.[5]
Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. The reaction mixture includes the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), or non-radiometric methods like fluorescence-based or luminescence-based assays.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the kinase activity by 50%.
Cell Cycle Analysis
This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in a solution like cold 70% ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed to determine if the compound induces cell cycle arrest at a particular phase.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological processes and experimental designs.
General Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Caption: Postulated mechanism of anticancer action.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 4. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound, requires careful disposal according to hazardous waste protocols. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][3] Improper disposal, such as in regular trash or down the sewer system, is prohibited.[3][4]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must be segregated from other incompatible waste types to prevent dangerous chemical reactions. Specifically, it should be stored separately from strong oxidizing agents and acids.[1][5]
2. Waste Collection and Containerization:
-
Collect the hazardous waste in a designated, chemically compatible container that is in good condition with no cracks or leaks.[6][7] The original container is often a suitable choice if it is not damaged.[5]
-
The container must be kept securely closed except when adding waste.[5][6][7]
-
Do not overfill the container; fill it to no more than the shoulder to allow for expansion and prevent spills.
3. Labeling:
-
Properly label the hazardous waste container as soon as the first drop of waste is added. The label must include the following information:
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[5][7]
-
The associated hazards (e.g., Flammable, Toxic, Irritant).[1][5]
-
The date when the container becomes full.[5]
-
If it is a chemical mixture, the percentage or volume composition of all components must be listed.[5]
4. Storage:
-
Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[1][5]
-
The SAA should be located in a well-ventilated area, away from sources of ignition.[4][8]
-
Weekly inspections of the SAA are required to check for leaks or container deterioration.[3][5]
-
Partially filled containers can remain in the SAA for up to one year, but once a container is full, it must be removed within three days.[5]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4][9]
-
The waste will be transported to an approved waste disposal plant for proper treatment, which may include incineration.[2][9]
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. capotchem.com [capotchem.com]
Essential Safety and Logistical Information for Handling Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential procedural information for the use of Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally related pyridine and pyrazole derivatives.
Prudent Laboratory Practice: All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves (double-gloving is recommended).[1][2] | Laboratory coat.[1][2] | An N95/FFP2 respirator or higher may be necessary depending on the quantity and potential for dust generation.[1] |
| Solution Preparation | Chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1][2] | Work should be performed within a chemical fume hood.[1] |
| Conducting Reactions | Chemical splash goggles and a face shield.[1] | Nitrile or neoprene gloves.[1][2] | Chemical-resistant laboratory coat or apron.[1] | All reactions must be carried out within a certified chemical fume hood.[1] |
| Handling Spills | Chemical splash goggles and a face shield.[1] | Double-gloving with chemical-resistant gloves.[1] | Chemical-resistant suit or coveralls.[1] | An air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill's magnitude. |
| Waste Disposal | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1][2] | Laboratory coat.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention. |
Spill and Disposal Plan
Proper containment and disposal are crucial to laboratory and environmental safety.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert substance such as sand or vermiculite.[5] Place the absorbed material into a sealed container for disposal.[5]
-
Large Spills: In the event of a significant spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) office for professional assistance.
Waste Disposal:
-
Segregation: Collect all waste containing this compound, including unused solid material, contaminated labware, and solutions, in a clearly labeled and sealed container.[4]
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and qualified professional service.[4] Do not dispose of this compound down the drain.[4]
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
